icFSP1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H25N3O5 |
|---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-(3,4,5-trimethoxyphenyl)acetamide |
InChI |
InChI=1S/C26H25N3O5/c1-16-27-21-8-6-5-7-20(21)26(31)29(16)19-11-9-18(10-12-19)28-24(30)15-17-13-22(32-2)25(34-4)23(14-17)33-3/h5-14H,15H2,1-4H3,(H,28,30) |
InChI Key |
QLTZGMMQMVZODD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NC(=O)CC4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of icFSP1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation, has emerged as a promising therapeutic avenue for cancer. Ferroptosis Suppressor Protein 1 (FSP1) is a key negative regulator of this process, acting independently of the canonical glutathione peroxidase 4 (GPX4) pathway. The small molecule icFSP1 has been identified as a potent and in vivo-efficacious modulator of FSP1, sensitizing cancer cells to ferroptosis. This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing the underlying molecular pathways, quantitative data from key experiments, and comprehensive experimental protocols.
Introduction to FSP1 and its Role in Ferroptosis
FSP1, also known as apoptosis-inducing factor mitochondria-associated 2 (AIFM2), is a myristoylated protein that localizes to the plasma membrane.[1] It functions as an NAD(P)H-dependent oxidoreductase that reduces coenzyme Q10 (CoQ10, ubiquinone) to its reduced form, ubiquinol.[1][2] Ubiquinol is a potent lipophilic antioxidant that traps lipid peroxyl radicals, thereby inhibiting the propagation of lipid peroxidation and suppressing ferroptosis.[2][3] This FSP1-CoQ10-NAD(P)H pathway represents a critical defense mechanism against ferroptosis, acting in parallel to the GPX4-glutathione system.[3][4] The N-terminal myristoylation of FSP1 is essential for its membrane localization and anti-ferroptotic function.[1][5]
The Novel Mechanism of Action of this compound
Unlike first-generation FSP1 inhibitors such as iFSP1, which competitively inhibit the enzymatic activity of FSP1, this compound employs a novel, indirect mechanism of action.[6][7] this compound does not directly inhibit the oxidoreductase activity of FSP1 in cell-free assays.[6][7] Instead, it induces the subcellular relocalization and subsequent condensation of FSP1 through a process known as phase separation.[6][8] This phenomenon is akin to the separation of oil and water, where FSP1 molecules aggregate into distinct, droplet-like condensates within the cell.[6][8]
The formation of these FSP1 condensates is dependent on the N-terminal myristoylation of FSP1, as well as specific amino acid residues and intrinsically disordered regions within the protein.[6][9] By sequestering FSP1 into these condensates, this compound effectively prevents its localization to the plasma membrane, thereby abrogating its ability to reduce CoQ10 and suppress lipid peroxidation.[6] This leads to an accumulation of lipid reactive oxygen species and the induction of ferroptosis, particularly in cancer cells that are dependent on FSP1 for survival.[6][10]
Signaling Pathway of FSP1-Mediated Ferroptosis Suppression
The following diagram illustrates the canonical function of FSP1 in suppressing ferroptosis.
Caption: FSP1-mediated suppression of ferroptosis at the plasma membrane.
Mechanism of this compound-Induced FSP1 Condensation and Ferroptosis
The following diagram depicts the mechanism by which this compound induces ferroptosis.
References
- 1. Study Explores New Cancer Drug and Iron-Dependent Cell Death | Technology Networks [technologynetworks.com]
- 2. Inhibition of FSP1: A new strategy for the treatment of tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integrated chemical and genetic screens unveil FSP1 mechanisms of ferroptosis regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. The anti-ferroptotic role of FSP1: current molecular mechanism and therapeutic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase separation of FSP1 promotes ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of structurally diverse FSP1 inhibitors that sensitize cancer cells to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Approach in Cancer Therapy With Innovative Mechanism-of-Action for Ferroptosis Induction [helmholtz-munich.de]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
icFSP1: A Technical Guide to a Novel Ferroptosis Inducer Targeting FSP1 Phase Separation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis, a regulated form of cell death driven by iron-dependent lipid peroxidation, has emerged as a promising therapeutic avenue in oncology, particularly for therapy-resistant cancers. A key regulator of this pathway is the Ferroptosis Suppressor Protein 1 (FSP1), which operates independently of the canonical glutathione/GPX4 axis to protect cells from ferroptotic demise. This technical guide provides an in-depth overview of icFSP1, a novel and potent inhibitor of FSP1 that induces ferroptosis through a unique mechanism of action involving protein phase separation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply this new class of ferroptosis inducers.
Core Mechanism of Action: this compound and FSP1 Phase Separation
Unlike first-generation FSP1 inhibitors that act via direct enzymatic inhibition, this compound employs a distinct mechanism. It triggers the subcellular relocalization of FSP1 from the plasma membrane, inducing its condensation into droplet-like structures.[1][2] This process, known as phase separation, effectively sequesters FSP1, preventing its function in reducing coenzyme Q10 (CoQ10) to its antioxidant form, ubiquinol.[1][3] The N-terminal myristoylation of FSP1 and specific amino acid residues are crucial for this this compound-induced phase separation.[2] The resulting depletion of ubiquinol at the plasma membrane leads to an accumulation of lipid peroxides, culminating in ferroptotic cell death.[1][3]
Quantitative Data on this compound Activity
The efficacy of this compound has been demonstrated in various preclinical models. The following tables summarize the key quantitative data available to date.
Table 1: In Vitro Efficacy of this compound and Other FSP1 Inhibitors
| Compound | Cell Line | Assay Type | Metric | Value | Reference(s) |
| This compound | Pfa1 | Cell Viability | EC50 | 0.21 µM | [3] |
| iFSP1 | H460C GPX4KO | Cell Viability | EC50 | ~5 µM | [4] |
| iFSP1 | In vitro | Enzyme Activity | IC50 | 4 µM | [4] |
| FSEN1 | H460C GPX4KO | Cell Viability | EC50 | 69.363 nM | [5] |
| Andrographis | SW480, HCT116 | Cell Viability | IC50 | 40 µg/ml | [3] |
| viFSP1 | Pfa1 | Cell Viability | EC50 | 170 nM | [3] |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Treatment Regimen | Outcome | Reference(s) |
| Lung Adenocarcinoma (mice) | 50 mg/kg, i.p. | Up to 80% reduction in tumor growth | [6] |
| Tumor-bearing mice | Not specified | Impaired tumor-cell growth and significantly reduced tumor weight | [3] |
Signaling and Experimental Workflow Diagrams
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.
FSP1-Mediated Ferroptosis Suppression Pathway
Caption: FSP1 reduces CoQ10 to ubiquinol, which traps lipid radicals and prevents ferroptosis.
Mechanism of Action of this compound
Caption: this compound induces phase separation of FSP1, leading to ferroptosis.
Experimental Workflow for Characterizing FSP1 Inhibitors
Caption: A typical workflow for the discovery and validation of FSP1 inhibitors.
Detailed Experimental Protocols
FSP1 Enzyme Activity Assay (NADH Consumption)
This assay measures the enzymatic activity of FSP1 by monitoring the decrease in absorbance at 340 nm as NADH is consumed during the reduction of a substrate.
-
Reagents and Materials:
-
Purified recombinant FSP1 protein
-
NADH (Nicotinamide adenine dinucleotide, reduced form)
-
Coenzyme Q1 (CoQ1) or Menadione (substrates)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
-
-
Procedure:
-
Prepare a reaction mixture in each well of the 96-well plate containing PBS, purified FSP1 (e.g., 25-200 nM), and the FSP1 substrate (e.g., 200 µM CoQ1 or 50 µM menadione).[2][7]
-
To test inhibitors, add the desired concentration of the compound (e.g., this compound) to the reaction mixture and incubate for a specified time.
-
Initiate the reaction by adding NADH to a final concentration of 200 µM.[2]
-
Immediately begin monitoring the decrease in absorbance at 340 nm at 37°C, taking readings every 30 seconds for a defined period.[2]
-
Include control wells without FSP1 and without NADH to establish a baseline.
-
Calculate the rate of NADH consumption from the linear portion of the absorbance curve. The activity of FSP1 is proportional to the rate of decrease in A340.
-
Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)
This assay utilizes the fluorescent probe C11-BODIPY 581/591 to detect lipid peroxidation in live cells. The probe emits red fluorescence in its reduced state and shifts to green fluorescence upon oxidation by lipid peroxides.
-
Reagents and Materials:
-
C11-BODIPY 581/591 dye (e.g., from Thermo Fisher Scientific)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
-
-
Procedure:
-
Seed cells in a suitable culture vessel (e.g., 96-well plate, chamber slides).
-
Treat cells with this compound and/or other compounds as required for the experiment.
-
Prepare a working solution of C11-BODIPY 581/591 in cell culture medium (e.g., 2.5-10 µM).
-
Remove the treatment medium from the cells and incubate them with the C11-BODIPY working solution for 30-60 minutes at 37°C.
-
Wash the cells twice with PBS.
-
Analyze the cells using either fluorescence microscopy or flow cytometry.
-
Microscopy: Capture images using appropriate filter sets for red (e.g., TRITC) and green (e.g., FITC) fluorescence. An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.
-
Flow Cytometry: Excite the cells with a 488 nm laser and collect emissions in the green (e.g., 510-530 nm) and red (e.g., >580 nm) channels. An increase in the green fluorescence intensity indicates lipid peroxidation.
-
-
FSP1 Condensation Assay (Immunofluorescence)
This protocol describes the visualization of this compound-induced FSP1 condensates in cultured cells using immunofluorescence.
-
Reagents and Materials:
-
Cells cultured on coverslips
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against FSP1
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
-
-
Procedure:
-
Treat cells grown on coverslips with this compound for the desired time (e.g., 4 hours).[1]
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-FSP1 antibody diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorophore-conjugated secondary antibody and DAPI in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the FSP1 condensates using a fluorescence microscope.
-
Conclusion
This compound represents a significant advancement in the field of ferroptosis research and cancer therapeutics. Its novel mechanism of inducing FSP1 phase separation offers a unique strategy to trigger cancer cell death. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers to explore the full potential of this compound and the broader strategy of targeting FSP1 in oncology. Further investigation into the in vivo efficacy across a wider range of cancer models and the development of even more potent and specific FSP1 inhibitors are exciting future directions for this promising area of research.
References
- 1. Phase separation of FSP1 promotes ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrated chemical and genetic screens unveil FSP1 mechanisms of ferroptosis regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of FSP1: A new strategy for the treatment of tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. greekreporter.com [greekreporter.com]
- 7. Regulation of FSP1 myristoylation by NADPH: A novel mechanism for ferroptosis inhibition - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Screening of icFSP1: A Novel Ferroptosis Inducer
This technical guide provides a comprehensive overview of the discovery, screening, and mechanism of action of icFSP1, a potent and in vivo-applicable inhibitor of Ferroptosis Suppressor Protein 1 (FSP1). This document is intended for researchers, scientists, and drug development professionals working in the fields of cancer biology, cell death, and pharmacology.
Introduction: The Role of FSP1 in Ferroptosis and Cancer
Ferroptosis is a regulated form of cell death driven by iron-dependent lipid peroxidation.[1][2][3] It represents a promising therapeutic avenue for cancers that are resistant to conventional therapies.[2][4][5] Cells have evolved multiple defense mechanisms against ferroptosis, with the glutathione peroxidase 4 (GPX4) pathway being the most well-characterized. Recently, Ferroptosis Suppressor Protein 1 (FSP1), also known as apoptosis-inducing factor mitochondria-associated 2 (AIFM2), was identified as a key component of a parallel, GPX4-independent ferroptosis suppression system.[2][6][7]
FSP1 is a NAD(P)H-dependent oxidoreductase that is recruited to the plasma membrane via N-terminal myristoylation.[1][8] At the membrane, it reduces coenzyme Q10 (CoQ10, also known as ubiquinone) to its reduced form, ubiquinol.[6][9] Ubiquinol acts as a potent lipophilic radical-trapping antioxidant, thereby halting the propagation of lipid peroxides and preventing ferroptotic cell death.[8][9] FSP1 expression is elevated in various cancer cell lines and is associated with poor patient prognosis, making it an attractive therapeutic target.[3][6][10] The discovery of FSP1 inhibitors is therefore a critical step toward harnessing ferroptosis for cancer treatment.
Discovery and Screening of FSP1 Inhibitors
The identification of potent and specific FSP1 inhibitors has been a key focus of recent research. Several small molecule inhibitors have been developed, including the first-generation inhibitor iFSP1, and the more recently discovered this compound, viFSP1, and FSEN1.[9]
The discovery of this compound resulted from a high-throughput screening campaign of a small molecule library (approximately 10,000 compounds) aimed at identifying in vivo active ferroptosis inducers targeting FSP1.[4][5][7] This was followed by drug metabolism and pharmacokinetics (DMPK) validation studies to ensure suitability for in vivo applications.[4][5]
The general workflow for identifying FSP1 inhibitors involves a multi-step process, beginning with a broad screen and followed by increasingly specific validation assays.
Mechanism of Action: this compound Induces Phase Separation
Unlike the first-generation inhibitor iFSP1, which acts as a competitive inhibitor of FSP1's enzymatic activity, this compound exhibits a novel mechanism of action.[7][11] It does not directly inhibit the enzyme but instead triggers the subcellular relocalization of FSP1 away from the membrane.[7][11] This leads to the formation of FSP1 condensates in the cytoplasm through a process known as phase separation.[4][5][7] This condensation prevents FSP1 from performing its anti-ferroptotic function at the cell membrane, thereby sensitizing the cell to lipid peroxidation and subsequent ferroptosis.[7] This effect is particularly potent when combined with the inhibition of the GPX4 pathway.[7]
The following diagram illustrates the canonical FSP1 signaling pathway and the points of intervention by inhibitors like iFSP1 and this compound.
Quantitative Data on FSP1 Inhibitors
The screening and validation studies have generated crucial quantitative data on the potency and efficacy of various FSP1 inhibitors.
| Inhibitor | Target | Mechanism of Action | IC50 / EC50 | In Vivo Efficacy | Reference |
| iFSP1 | Human FSP1 | Competitive enzyme inhibitor | IC50: 267 ± 47 nM | Not suitable for in vivo use | [11][12][13] |
| This compound | Human FSP1 | Induces phase separation | 2.5 µM (induces cell death) | Yes, impairs tumor growth | [4][7][14] |
| viFSP1 | Human & Murine FSP1 | Targets NAD(P)H-binding pocket | Not specified | Not specified | [2][12] |
| FSEN1 | Human FSP1 | Uncompetitive enzyme inhibitor | Not specified | Yes, has adequate pharmacokinetics | [9] |
Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values can vary depending on the cell line and assay conditions.
A study using an FSP1 fluorescent inhibitor screening assay kit reported a potent and reversible inhibition of FSP1 by iFSP1 with an IC50 value of 267 ± 47 nM.[13] In vivo experiments with this compound (50 mg/kg, intraperitoneally) demonstrated significant impairment of tumor growth in mouse models.[14] Another study showed that this compound at a concentration of 2.5 µM caused marked lipid peroxidation and ferroptotic cell death.[14]
Key Experimental Protocols
Detailed methodologies are essential for reproducing and building upon the research related to this compound.
-
Objective: To identify small molecules that selectively induce cell death in cells dependent on FSP1 for survival.
-
Cell Line: A common model involves using cells with a genetic knockout of GPX4 (e.g., Gpx4-knockout Pfa1 mouse embryonic fibroblasts), which are then engineered to stably overexpress human FSP1 (hFSP1).[15] These cells are critically dependent on FSP1 to prevent ferroptosis.
-
Protocol:
-
Seed GPX4-KO + hFSP1 cells in 384-well plates.[16]
-
Add compounds from a small molecule library at a defined concentration.
-
Incubate for a set period (e.g., 48-72 hours).
-
Measure cell viability using a suitable assay (e.g., CellTiter-Glo or a fluorescent live/dead stain like SYTOX Green).[16]
-
Hits are identified as compounds that significantly reduce viability in the FSP1-dependent cells compared to control cells.
-
-
Objective: To determine if a compound directly inhibits the oxidoreductase activity of FSP1 in vitro.
-
Principle: The assay measures the FSP1-catalyzed reduction of a substrate (e.g., Coenzyme Q1 or resazurin) by monitoring the consumption of NAD(P)H, which can be measured by the decrease in absorbance at 340 nm.[10][16]
-
Protocol (NADPH Consumption):
-
Prepare a reaction mixture in a 96-well plate containing buffer (e.g., 50 mM Tris-HCl), purified recombinant FSP1 protein, and NADPH.[10]
-
Add varying concentrations of the test inhibitor (e.g., this compound).
-
Initiate the reaction by adding the substrate, Coenzyme Q1 (CoQ1).[10]
-
Immediately measure the absorbance at 340 nm at regular intervals (e.g., every minute) using a microplate reader.[10]
-
Calculate the rate of NADPH consumption to determine the level of inhibition.
-
-
Objective: To quantify the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis.
-
Reagent: C11-BODIPY™ 581/591 is a fluorescent lipid peroxidation sensor. In its reduced state, it fluoresces green, and upon oxidation by lipid peroxides, its fluorescence shifts to red.
-
Protocol:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat cells with the test compound (e.g., 2.5 µM this compound) for a specified duration (e.g., 3 hours).[15]
-
Incubate the cells with C11-BODIPY (e.g., 1.5 µM) for 30 minutes.[15]
-
Wash the cells to remove excess probe.
-
Analyze the cells using flow cytometry or fluorescence microscopy, quantifying the shift in fluorescence as an indicator of lipid peroxidation.
-
-
Objective: To evaluate the anti-tumor efficacy of an FSP1 inhibitor in a living organism.
-
Model: A tumor xenograft model is often used, where human cancer cells (e.g., B16F10 melanoma cells engineered to be Fsp1/Gpx4 double knockout but overexpressing hFSP1) are implanted into immunocompromised mice.[14]
-
Protocol:
-
Once tumors reach a palpable size, randomize the mice into treatment and vehicle control groups.
-
Administer the FSP1 inhibitor (e.g., this compound at 50 mg/kg) via a specific route (e.g., intraperitoneal injection) and schedule (e.g., twice daily).[14]
-
Monitor tumor volume and mouse body weight regularly.
-
At the end of the study, excise the tumors for weight measurement and further analysis (e.g., immunoblotting for FSP1 condensates or markers of lipid peroxidation like 4-HNE).[14]
-
Conclusion and Future Directions
The discovery of this compound represents a significant milestone in the field of ferroptosis research. Its unique mechanism of inducing FSP1 phase separation provides a novel strategy for sensitizing cancer cells to this form of cell death.[4][5] Unlike first-generation inhibitors, this compound has demonstrated efficacy in vivo, highlighting its potential as a lead compound for the development of new anti-cancer therapeutics.[4][5][14]
Future research will likely focus on several key areas:
-
Optimization of this compound: Medicinal chemistry efforts to improve the potency, selectivity, and pharmacokinetic properties of this compound and related compounds.
-
Combination Therapies: Investigating the synergistic effects of this compound with other anti-cancer agents, particularly GPX4 inhibitors and conventional chemotherapies.[7]
-
Biomarker Discovery: Identifying biomarkers that can predict which tumors will be most sensitive to FSP1 inhibition.
-
Exploring Broader Applications: Investigating the potential of FSP1 inhibitors in treating other diseases where ferroptosis is implicated, such as neurodegenerative disorders and ischemia-reperfusion injury.
References
- 1. researchgate.net [researchgate.net]
- 2. Integrated chemical and genetic screens unveil FSP1 mechanisms of ferroptosis regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blocking key protein triggers cancer cell self-destruction | EurekAlert! [eurekalert.org]
- 4. Study Explores New Cancer Drug and Iron-Dependent Cell Death | Technology Networks [technologynetworks.com]
- 5. New Approach in Cancer Therapy With Innovative Mechanism-of-Action for Ferroptosis Induction [helmholtz-munich.de]
- 6. Inhibition of FSP1: A new strategy for the treatment of tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase separation of FSP1 promotes ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The dual role of FSP1 in programmed cell death: resisting ferroptosis in the cell membrane and promoting necroptosis in the nucleus of THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cocrystal structure reveals the mechanism of FSP1 inhibition by FSEN1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New Approach in Cancer Therapy With Innovative Mechanism-of-Action for Ferroptosis Induction [helmholtz-munich.de]
- 12. helmholtz-munich.de [helmholtz-munich.de]
- 13. FSP1 Fluorescent Inhibitor Screening Assay Kit - Antibodies - CAT N°: 701900 [bertin-bioreagent.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Phase separation of FSP1 promotes ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of structurally diverse FSP1 inhibitors that sensitize cancer cells to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
The Induction of Lipid Peroxidation by icFSP1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ferroptosis, a regulated form of cell death driven by iron-dependent lipid peroxidation, has emerged as a promising therapeutic avenue in oncology and other fields. A key regulator of this process is Ferroptosis Suppressor Protein 1 (FSP1), which acts to mitigate lipid peroxidation, thereby protecting cells from ferroptotic death. The small molecule inhibitor, icFSP1, represents a novel tool to modulate this pathway. Unlike first-generation inhibitors, this compound does not directly inhibit the enzymatic activity of FSP1. Instead, it induces the subcellular relocalization and condensation of FSP1, leading to a loss of its protective function and subsequent potentiation of ferroptosis. This guide provides an in-depth technical overview of the effects of this compound on lipid peroxidation, including quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.
The Role of FSP1 in Suppressing Lipid Peroxidation
FSP1 is a key component of a glutathione-independent antioxidant system that protects cells from ferroptosis.[1] Its primary function is to reduce coenzyme Q10 (CoQ10) to its reduced form, ubiquinol, which is a potent lipophilic antioxidant that can trap lipid peroxyl radicals within cellular membranes, thus halting the propagation of lipid peroxidation.[1][2][3] This NAD(P)H-dependent activity provides a parallel pathway to the well-established glutathione peroxidase 4 (GPX4) system in defending against lipid-based oxidative damage.[1][3]
This compound: An Indirect Inhibitor of FSP1 Function
The compound this compound has been identified as a potent inducer of ferroptosis through its effects on FSP1.[4][5] Notably, this compound does not act as a competitive inhibitor of FSP1's enzymatic activity.[5][6] Instead, its mechanism of action involves triggering the phase separation and condensation of FSP1, causing its relocalization from the plasma membrane into intracellular condensates.[5][7][8] This sequestration of FSP1 effectively removes it from its site of action, preventing it from carrying out its anti-ferroptotic function and leading to an accumulation of lipid peroxides.
Quantitative Effects of this compound on Lipid Peroxidation and Cell Viability
The functional consequence of this compound-mediated FSP1 condensation is a significant increase in lipid peroxidation and a corresponding decrease in cell viability, particularly in cells that are reliant on FSP1 for survival (e.g., cells with compromised GPX4 activity). The following tables summarize key quantitative data from studies investigating the effects of this compound.
Table 1: Effect of this compound on Lipid Peroxidation
| Cell Line | Treatment Conditions | Fold Change in Lipid Peroxidation (vs. DMSO) | Reference |
| Gpx4-knockout Pfa1 cells overexpressing hFSP1 | 2.5 µM this compound for 3 hours | ~3.5-fold increase | [9] |
| Gpx4-knockout Pfa1 cells overexpressing hFSP1 | 5 µM this compound for 5 hours | Significant increase in multiple lipid peroxide species | [9] |
Table 2: Effect of this compound on Cell Viability
| Cell Line | Treatment Conditions | IC50 / % Viability | Reference |
| Gpx4-knockout Pfa1 cells overexpressing hFSP1 | This compound for 48 hours | ~1 µM (IC50) | [9] |
| HT-1080 cells | This compound for 72 hours | ~2.5 µM (IC50) | [9] |
| H460 cells (GPX4 knockout) | This compound | Significant decrease in viability | [6] |
| A375 cells (GPX4 knockout) | This compound | Significant decrease in viability | [6] |
Signaling Pathways and Experimental Workflows
FSP1-Mediated Suppression of Lipid Peroxidation
Caption: FSP1 utilizes NAD(P)H to reduce Coenzyme Q10, which in turn neutralizes lipid peroxyl radicals.
This compound Mechanism of Action
Caption: this compound triggers the phase separation of FSP1, leading to increased lipid peroxidation and ferroptosis.
Experimental Workflow for Assessing this compound Efficacy
Caption: A typical experimental workflow to assess the impact of this compound on cellular lipid peroxidation.
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Human fibrosarcoma HT-1080 cells and 4-hydroxytamoxifen (TAM)-inducible Gpx4-knockout mouse embryonic fibroblasts (Pfa1 cells) stably overexpressing human FSP1 (hFSP1) are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% non-essential amino acids at 37°C in a 5% CO2 atmosphere.
-
This compound Treatment: this compound is dissolved in DMSO to prepare a stock solution. For experiments, the stock solution is diluted in culture medium to the desired final concentrations. A DMSO-only control is run in parallel.
Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)
This assay utilizes the fluorescent probe C11-BODIPY 581/591, which shifts its fluorescence emission from red to green upon oxidation of its polyunsaturated butadienyl portion.
-
Cell Seeding: Plate cells in a suitable format (e.g., 12-well plate) to achieve 70-80% confluency on the day of the experiment.
-
Treatment: Treat cells with this compound or vehicle control for the desired time (e.g., 3 hours).
-
Staining: Add C11-BODIPY 581/591 (final concentration of 1-5 µM) to the culture medium and incubate for 30 minutes at 37°C.
-
Cell Harvest: Wash cells with phosphate-buffered saline (PBS), and then detach them using trypsin.
-
Flow Cytometry: Resuspend cells in PBS and analyze immediately by flow cytometry. The ratio of green to red fluorescence is used as a measure of lipid peroxidation.
Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: Treat cells with a serial dilution of this compound or vehicle control for the desired duration (e.g., 48-72 hours).
-
Assay: Use a commercially available cell viability reagent such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or perform a crystal violet staining.
-
Data Analysis: Measure luminescence or absorbance according to the manufacturer's protocol. Calculate the half-maximal inhibitory concentration (IC50) values using appropriate software (e.g., GraphPad Prism).
FSP1 Condensation Microscopy
-
Cell Seeding: Plate cells stably expressing a fluorescently tagged FSP1 (e.g., FSP1-GFP) on glass-bottom dishes.
-
Treatment: Treat cells with this compound and image over time using a confocal microscope.
-
Imaging: Acquire images at regular intervals to observe the redistribution of the fluorescently tagged FSP1 from a diffuse membrane localization to distinct intracellular condensates.
Conclusion
This compound represents a powerful chemical probe for studying the role of FSP1 in ferroptosis and lipid peroxidation. Its unique mechanism of inducing FSP1 phase separation rather than direct enzymatic inhibition offers a novel strategy for promoting ferroptosis in therapeutic contexts. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers seeking to investigate and leverage the effects of this compound on lipid metabolism and cell death.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. news-medical.net [news-medical.net]
- 3. [PDF] Cocrystal structure reveals the mechanism of FSP1 inhibition by FSEN1 | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Phase separation of FSP1 promotes ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ferroptosis Suppressor Protein 1 Inhibition Promotes Tumor Ferroptosis and Anti-tumor Immune Responses in Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. unibiotech.in [unibiotech.in]
- 9. biorxiv.org [biorxiv.org]
N-Terminal Myristoylation as a Critical Regulator of FSP1-Mediated Ferroptosis Suppression and Phase Separation: A Technical Guide
For correspondence: [AI Assistant Contact Information]
Abstract
Ferroptosis, a regulated form of iron-dependent cell death characterized by lipid peroxidation, is a key process in various pathologies and a promising target for therapeutic intervention. Ferroptosis Suppressor Protein 1 (FSP1), also known as AIFM2, has emerged as a critical glutathione (GSH)-independent suppressor of ferroptosis. Its function is intricately linked to its subcellular localization and enzymatic activity, which are governed by post-translational modifications, most notably N-terminal myristoylation. Recent evidence has unveiled a novel regulatory layer involving the phase separation of FSP1, a process also dependent on its myristoylation status, which can be modulated to induce ferroptotic cell death. This technical guide provides an in-depth exploration of the interplay between N-terminal myristoylation, FSP1 function, and its phase separation. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the signaling pathways, quantitative data from key studies, detailed experimental protocols, and the logical framework connecting these molecular events.
Introduction
Ferroptosis is a distinct cell death pathway driven by the iron-catalyzed accumulation of lipid reactive oxygen species (ROS).[1] While the canonical pathway of ferroptosis suppression involves the glutathione peroxidase 4 (GPX4) system, a parallel and independent pathway mediated by FSP1 has been identified.[2][3] FSP1, formerly known as apoptosis-inducing factor mitochondria-associated 2 (AIFM2), is a flavoprotein that functions as an NAD(P)H-dependent oxidoreductase.[3][4][5] Its primary anti-ferroptotic mechanism involves the reduction of ubiquinone (Coenzyme Q10 or CoQ10) to its reduced form, ubiquinol (CoQ10H2), a potent lipophilic antioxidant that traps lipid peroxyl radicals within cellular membranes, thereby halting the propagation of lipid peroxidation.[2][3][4]
A crucial determinant of FSP1's function is its N-terminal myristoylation, a co-translational lipid modification where myristate, a C14 saturated fatty acid, is attached to the N-terminal glycine residue.[4][6] This modification is essential for anchoring FSP1 to the plasma membrane and lipid droplets, where it exerts its protective effects.[4][6] Disruption of this modification, for instance through a G2A mutation, abrogates its membrane localization and anti-ferroptotic activity.[7]
More recently, a fascinating regulatory mechanism has been discovered wherein FSP1 can undergo liquid-liquid phase separation (LLPS) into biomolecular condensates. This process, which is also dependent on N-terminal myristoylation, can be induced by small molecule inhibitors, leading to the sequestration and inactivation of FSP1, thereby promoting ferroptosis.[8][9] This discovery opens up new avenues for therapeutic intervention by targeting FSP1 phase separation.
This guide will systematically detail the molecular mechanisms, present key quantitative findings, provide detailed experimental methodologies, and visualize the intricate relationships governing FSP1's role in ferroptosis.
FSP1 Signaling and Regulatory Pathways
The anti-ferroptotic function of FSP1 is centered on its ability to maintain a pool of reduced CoQ10. This is accomplished through an NAD(P)H-dependent oxidoreductase activity. The localization of FSP1 to cellular membranes, mediated by N-terminal myristoylation, is critical for its access to the lipid-soluble CoQ10.
The FSP1-CoQ10-NAD(P)H Axis
The core anti-ferroptotic pathway involving FSP1 can be summarized as follows:
-
N-Terminal Myristoylation and Membrane Targeting: Following translation, FSP1 undergoes myristoylation at its N-terminal glycine-2 residue, a reaction catalyzed by N-myristoyltransferases (NMTs).[4] This lipid anchor facilitates the translocation of FSP1 from the cytosol to the plasma membrane and the periphery of lipid droplets.[4][6]
-
Reduction of CoQ10: At the membrane, myristoylated FSP1 utilizes NAD(P)H as an electron donor to reduce the oxidized form of Coenzyme Q10 (ubiquinone) to its reduced, antioxidant form (ubiquinol).[2][3][4]
-
Lipid Peroxyl Radical Scavenging: Ubiquinol, as a lipophilic radical-trapping antioxidant, directly neutralizes lipid peroxyl radicals, thereby terminating the chain reaction of lipid peroxidation and preventing the membrane damage that culminates in ferroptosis.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]
- 3. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]
- 4. 3.10. C11-BODIPY lipid peroxidation assay [bio-protocol.org]
- 5. Application of Liquid-Liquid Extraction for N-terminal Myristoylation Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of RSL3-induced ferroptotic cell death in HT22 cells: crucial role of protein disulfide isomerase: Role of PDI in RSL3-induced ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Method to Generate and Analyze Modified Myristoylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FSP1 oxidizes NADPH to suppress ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase separation of FSP1 promotes ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for icFSP1 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
icFSP1 is a potent and specific inhibitor of Ferroptosis Suppressor Protein-1 (FSP1), a key enzyme in a recently identified ferroptosis suppression pathway that operates in parallel to the well-established glutathione peroxidase 4 (GPX4) axis.[1][2][3] Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation, and its induction is a promising therapeutic strategy for various diseases, particularly cancer.[1][4]
Unlike first-generation FSP1 inhibitors, this compound exhibits a unique mechanism of action. It does not directly inhibit the enzymatic activity of FSP1 but instead induces its subcellular relocalization and condensation through a process known as phase separation.[2][3][5] This sequestration of FSP1 prevents it from exercising its protective function at the plasma membrane, thereby sensitizing cells to lipid peroxidation and subsequent ferroptotic cell death. A key application of this compound is its synergistic effect with GPX4 inhibitors, leading to robust induction of ferroptosis in cancer cells.[2]
These application notes provide detailed protocols for utilizing this compound in cell culture experiments to induce and study ferroptosis.
Data Presentation
Efficacy of this compound in Inducing Cell Death
This compound has been shown to be effective in inducing cell death in various cell lines, particularly in synergy with GPX4 inhibitors.
| Cell Line | Treatment Condition | Endpoint | Result | Reference |
| Pfa1 Gpx4 KO | This compound | Cell Viability (EC50) | 0.21 µM | [1] |
| HT-1080 | This compound (5 µM) + RSL3 (GPX4 inhibitor) | Cell Viability | Synergistic decrease in cell viability | [2] |
| MDA-MB-436 (FSP1 WT) | This compound (5 µM) | Cell Viability | Moderate decrease in cell viability | [2] |
| 786-O (FSP1 WT) | This compound (5 µM) | Cell Viability | Moderate decrease in cell viability | [2] |
| A375 (FSP1 WT) | This compound (5 µM) | Cell Viability | Moderate decrease in cell viability | [2] |
| H460 (FSP1 WT) | This compound (5 µM) | Cell Viability | Moderate decrease in cell viability | [2] |
Synergistic Effects of this compound with GPX4 Inhibitors
The combination of this compound with GPX4 inhibitors like RSL3 or erastin leads to a potent induction of ferroptosis.
| Cell Line | This compound Concentration | GPX4 Inhibitor | GPX4 Inhibitor Concentration | Outcome | Reference |
| Pfa1 Gpx4 KO | 2.5 µM | - | - | Increased lipid peroxidation and cell death | [2] |
| HT-1080 | 5 µM | RSL3 | Varies | Synergistic cell death | [2] |
| 4T1 (mouse) | Varies | RSL3 | Varies | No synergistic killing (this compound is human-specific) | [2] |
| B16F10 (mouse) | Varies | RSL3 | Varies | No synergistic killing (this compound is human-specific) | [2] |
Signaling Pathways and Experimental Workflows
FSP1-Mediated Ferroptosis Suppression and this compound Mechanism of Action
FSP1 acts as an oxidoreductase, reducing coenzyme Q10 (CoQ10) to its antioxidant form, ubiquinol, which in turn traps lipid radicals to suppress ferroptosis. This pathway runs parallel to the GPX4-mediated ferroptosis suppression system. This compound induces the phase separation of FSP1, leading to its condensation and inactivation, thereby sensitizing cells to ferroptosis.
Caption: FSP1 and GPX4 pathways in ferroptosis suppression and this compound's mechanism.
Experimental Workflow for Assessing this compound Activity
A typical workflow to evaluate the effect of this compound involves treating cells, followed by assays to measure cell viability, cytotoxicity, and lipid peroxidation.
Caption: Workflow for evaluating this compound's effects on cultured cells.
Experimental Protocols
Protocol 1: Assessment of Cell Viability using WST-1 Assay
This protocol is for determining the effect of this compound on cell proliferation and viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
GPX4 inhibitor (e.g., RSL3, optional)
-
96-well cell culture plates
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium. For combination treatments, also prepare dilutions of the GPX4 inhibitor.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound and/or GPX4 inhibitor.
-
Include wells with vehicle control (DMSO) and untreated cells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Gently shake the plate for 1 minute.
-
-
Data Acquisition:
-
Measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate cell viability as a percentage of the untreated control.
-
Plot the results and determine the EC50 value if applicable.
-
Protocol 2: Measurement of Lipid Peroxidation using C11-BODIPY 581/591
This protocol allows for the fluorescent detection and quantification of lipid peroxidation, a hallmark of ferroptosis.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
GPX4 inhibitor (optional)
-
C11-BODIPY 581/591 (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on glass-bottom dishes (for microscopy) or in multi-well plates (for flow cytometry).
-
Treat cells with this compound and/or a GPX4 inhibitor as described in Protocol 1 for the desired duration (e.g., 3-6 hours).
-
-
C11-BODIPY Staining:
-
Prepare a working solution of C11-BODIPY 581/591 at a final concentration of 1-10 µM in serum-free medium or PBS.
-
Remove the treatment medium and wash the cells once with PBS.
-
Add the C11-BODIPY staining solution to the cells and incubate for 30 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the staining solution and wash the cells twice with PBS.
-
-
Imaging or Flow Cytometry:
-
For fluorescence microscopy: Add fresh PBS or imaging buffer to the cells. Image the cells using appropriate filter sets for the oxidized (emission ~520 nm) and reduced (emission ~590 nm) forms of the dye.
-
For flow cytometry: Detach the cells using a gentle dissociation reagent (e.g., Accutase). Resuspend the cells in PBS and analyze them on a flow cytometer, measuring the fluorescence in the green (~520 nm) and red (~590 nm) channels.
-
-
Data Analysis:
-
For both methods, the ratio of green to red fluorescence intensity is calculated as an indicator of lipid peroxidation. An increase in this ratio signifies an increase in lipid peroxidation.
-
Protocol 3: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
GPX4 inhibitor (optional)
-
96-well cell culture plates
-
LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as in Protocol 1 for cell seeding and treatment.
-
-
Sample Collection:
-
After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Assay:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.
-
Incubate the plate for up to 30 minutes at room temperature, protected from light.
-
-
Stop Reaction (if required):
-
Add 50 µL of the stop solution provided in the kit to each well.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer.
-
Conclusion
This compound is a valuable research tool for studying ferroptosis in cell culture. Its unique mechanism of inducing FSP1 phase separation provides a novel way to sensitize cells to this form of cell death. The protocols outlined above provide a framework for researchers to investigate the effects of this compound, both alone and in combination with other agents, on cell viability, cytotoxicity, and the hallmark of ferroptosis, lipid peroxidation. These studies will contribute to a better understanding of the role of FSP1 in cellular homeostasis and its potential as a therapeutic target.
References
- 1. Inhibition of FSP1: A new strategy for the treatment of tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase separation of FSP1 promotes ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. news-medical.net [news-medical.net]
- 5. New Approach in Cancer Therapy With Innovative Mechanism-of-Action for Ferroptosis Induction [helmholtz-munich.de]
Application Notes and Protocols for In vivo icFSP1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
icFSP1 is a novel, potent, and in vivo-applicable inhibitor of Ferroptosis Suppressor Protein-1 (FSP1). Unlike first-generation FSP1 inhibitors, this compound does not competitively inhibit the enzymatic activity of FSP1. Instead, it triggers the subcellular relocalization and phase separation of FSP1, leading to its condensation and subsequent induction of ferroptosis, a form of iron-dependent regulated cell death.[1][2][3][4][5][6] This unique mechanism of action makes this compound a valuable tool for studying ferroptosis and a promising candidate for anti-cancer therapy, particularly for tumors resistant to conventional treatments.[1][2][3][4][5][6]
These application notes provide a detailed protocol for the in vivo administration of this compound in a subcutaneous xenograft mouse model, based on published preclinical studies.[3][4] Additionally, protocols for assessing treatment efficacy through tumor volume measurement and target engagement through the analysis of lipid peroxidation markers are included.
Mechanism of Action: this compound-Induced FSP1 Phase Separation
The signaling pathway initiated by this compound leading to ferroptosis is distinct from direct enzymatic inhibition. The process can be visualized as follows:
Caption: this compound signaling pathway leading to ferroptosis.
Quantitative Data Summary
The following table summarizes key quantitative data for in vivo studies using this compound, primarily derived from the study by Nakamura et al., 2023 in Nature.
| Parameter | Value | Animal Model | Tumor Model | Reference |
| Dosage | 50 mg/kg | Athymic Nude Mice | A375 (melanoma), H460 (lung) xenografts | [3] |
| C57BL/6J Mice | B16F10 (melanoma) xenografts | [3] | ||
| Administration Route | Intraperitoneal (i.p.) injection | Athymic Nude Mice, C57BL/6J Mice | As above | [3] |
| Dosing Schedule | Twice daily for the first 4 days, then once daily | Athymic Nude Mice | As above | [3] |
| Vehicle Formulation | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Not specified, but a common vehicle for similar compounds | Not applicable | [7][8][9][10] |
| Tumor Cell Inoculum | 5 x 10^6 cells in 100 µL PBS | Athymic Nude Mice | A375, H460 xenografts | [3] |
| Observed Efficacy | Significant inhibition of tumor growth and decreased tumor weight | Athymic Nude Mice, C57BL/6J Mice | As above | [3][4] |
| Reported Toxicity | No significant effect on body weight | Athymic Nude Mice, C57BL/6J Mice | As above | [3] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
This protocol details the preparation of the this compound solution for intraperitoneal injection.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Prepare a stock solution of this compound in DMSO. The concentration of the stock solution will depend on the final desired concentration and injection volume. For a final dose of 50 mg/kg in a 20 g mouse with an injection volume of 100 µL, a stock solution of 10 mg/mL in DMSO can be prepared.
-
Sequentially add the vehicle components. To prepare the final injection solution, add the solvents in the following order, vortexing thoroughly after each addition:
-
10% DMSO (containing this compound)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Ensure complete dissolution. Vortex the final mixture vigorously. If precipitation occurs, gentle warming and/or sonication in an ultrasonic bath can be used to aid dissolution. The final solution should be clear.
-
Prepare fresh daily. It is recommended to prepare the this compound working solution fresh each day of dosing.
Caption: Workflow for preparing this compound injection solution.
Subcutaneous Xenograft Tumor Model and this compound Treatment
This protocol outlines the establishment of a subcutaneous tumor model and subsequent treatment with this compound.
Materials:
-
Cancer cell line of interest (e.g., A375 melanoma, H460 lung cancer)
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
6-8 week old immunocompromised mice (e.g., athymic nude mice)
-
1 mL syringes with 27-30 gauge needles
-
Animal anesthesia (e.g., isoflurane)
-
Digital calipers
-
Prepared this compound solution and vehicle control
Procedure:
-
Cell Culture and Preparation:
-
Culture cancer cells to ~80-90% confluency.
-
On the day of injection, harvest cells by trypsinization.
-
Wash the cells with sterile PBS and centrifuge to form a pellet.
-
Resuspend the cell pellet in sterile PBS at a concentration of 5 x 10^7 cells/mL. Keep on ice.
-
-
Tumor Inoculation:
-
Anesthetize the mice.
-
Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow. Begin monitoring tumor size 3-4 days after inoculation.
-
Measure tumor dimensions (length and width) using digital calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2 .
-
-
Treatment Initiation and Schedule:
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups.
-
Administer this compound (50 mg/kg) or vehicle control via intraperitoneal injection.
-
Follow the dosing schedule: twice daily for the first 4 days, followed by once daily for the remainder of the study.
-
-
Monitoring During Treatment:
-
Continue to measure tumor volume and body weight every 2-3 days.
-
Monitor the general health and behavior of the mice daily.
-
-
Study Endpoint and Tissue Collection:
-
The study may be terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
At the endpoint, euthanize the mice and excise the tumors.
-
Tumors can be weighed and then processed for further analysis (e.g., immunohistochemistry, western blotting).
-
Caption: Experimental workflow for in vivo this compound treatment.
Assessment of Lipid Peroxidation by 4-HNE Immunohistochemistry
This protocol describes the staining of paraffin-embedded tumor sections for 4-hydroxynonenal (4-HNE), a marker of lipid peroxidation and ferroptosis.
Materials:
-
Formalin-fixed, paraffin-embedded tumor tissues
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody against 4-HNE
-
Biotinylated secondary antibody
-
Streptavidin-HRP
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
-
Microscope slides
-
Coplin jars or staining dishes
-
Microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate the sections by sequential immersion in graded ethanol solutions (100%, 95%, 70%) and finally in deionized water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval buffer at 95-100°C for 10-20 minutes.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide to block endogenous peroxidase activity.
-
-
Blocking:
-
Incubate sections with blocking buffer to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary antibody against 4-HNE at the recommended dilution overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Incubate sections with a biotinylated secondary antibody.
-
Incubate with Streptavidin-HRP.
-
Apply DAB substrate and monitor for color development.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate the sections through graded ethanol and xylene.
-
Mount with a permanent mounting medium.
-
-
Imaging and Analysis:
-
Examine the slides under a microscope and quantify the 4-HNE staining intensity.
-
Caption: Workflow for 4-HNE immunohistochemistry.
Concluding Remarks
The protocols provided herein offer a comprehensive guide for the in vivo evaluation of this compound. Researchers should note that while the 50 mg/kg dose has been shown to be effective, dose-response studies may be necessary for different tumor models and animal strains. It is also recommended to perform a pilot study to assess the tolerability of the vehicle and this compound in the specific mouse strain being used. Comprehensive pharmacokinetic and toxicology studies will be essential for the further clinical development of this compound. These application notes and protocols are intended to serve as a starting point for researchers to explore the therapeutic potential of this novel ferroptosis-inducing agent.
References
- 1. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 2. cdn.origene.com [cdn.origene.com]
- 3. protocols.io [protocols.io]
- 4. Nature: Phase separation of FSP1 promotes ferroptosis. – dfg-ferroptosis.net [dfg-ferroptosis.net]
- 5. New Approach in Cancer Therapy With Innovative Mechanism-of-Action for Ferroptosis Induction [helmholtz-munich.de]
- 6. Phase separation of FSP1 promotes ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Sensitizing Cancer Cells to Ferroptosis using icFSP1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, has emerged as a promising anti-cancer strategy.[1][2] Ferroptosis Suppressor Protein 1 (FSP1) is a key enzyme that protects cancer cells from ferroptosis, acting independently of the canonical glutathione (GSH)/glutathione peroxidase 4 (GPX4) pathway.[1][2] FSP1 exerts its protective effect by reducing coenzyme Q10 (CoQ10) to its antioxidant form, ubiquinol, thereby inhibiting lipid peroxidation.[1][2] The recently developed inhibitor, icFSP1, offers a novel approach to induce ferroptosis in cancer cells by targeting FSP1. Unlike its predecessor iFSP1, this compound induces the phase separation of FSP1, leading to its subcellular relocalization from the membrane and the formation of FSP1 condensates, which ultimately impairs its function.[3][4][5][6] These application notes provide detailed protocols for utilizing this compound to sensitize cancer cells to ferroptosis.
Mechanism of Action of this compound
This compound does not directly inhibit the enzymatic activity of FSP1. Instead, it triggers a unique mechanism of action involving the induction of FSP1 phase separation.[3][4][5][6] This process leads to the formation of FSP1 condensates, causing the protein to detach from the cell membrane where it normally functions.[3][4][5] This relocalization prevents FSP1 from reducing CoQ10, thereby sensitizing the cells to lipid peroxidation and subsequent ferroptosis. This distinct mechanism of action suggests that this compound may overcome resistance mechanisms associated with direct enzymatic inhibitors.
Signaling Pathway of FSP1 in Ferroptosis Suppression and this compound-mediated Sensitization
Caption: FSP1 pathway and this compound mechanism.
Quantitative Data
The following tables summarize the quantitative effects of this compound on cancer cells.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay Type | Parameter | Value | Reference |
| Pfa1 (Gpx4-knockout mouse embryonic fibroblasts overexpressing hFSP1) | Cell Viability | EC50 | 0.21 µM | [1] |
| HT-1080 (human fibrosarcoma) | Cell Viability | - | Treatment with this compound alone was sufficient to trigger ferroptosis. | [3] |
| UOK276 (Chromophobe Renal Cell Carcinoma) | Cell Viability | Synergism | Synergistic cell death with RSL3 (26 nM) and this compound (20 µM). | [7] |
| RCJ-T2 (Chromophobe Renal Cell Carcinoma) | Cell Viability | Synergism | Synergistic cell death with RSL3 (18 nM) and this compound (20 µM). | [7] |
| Pfa1 (Gpx4-knockout) | Lipid Peroxidation (C11-BODIPY) | Fold Increase | Marked increase in lipid peroxidation with 2.5 µM this compound for 3 hours. | [3] |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Animal Model | Treatment Regimen | Outcome | Reference |
| Chromophobe Renal Cell Carcinoma (ChRCC) | Xenograft | Not specified | 69% decrease in tumor growth. | [8] |
| Melanoma (B16F10 Gpx4/Fsp1 double knockout overexpressing hFSP1) | Syngeneic | 50 mg/kg, i.p., twice daily | Significantly inhibited tumor growth and decreased tumor weight. | [9] |
| Lung Cancer (H460) | Xenograft | Not specified | Synergistic tumor growth suppression with GPX4 inhibition. | [10] |
Experimental Protocols
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for this compound efficacy assessment.
Cell Viability Assay (WST-1)
This protocol is for determining the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
WST-1 reagent
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach.
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a concentration range of 0.1 µM to 20 µM.[7] A DMSO control should be included.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or control medium.
-
Incubate the plate for 24-72 hours, depending on the cell line and experimental design.[3]
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the DMSO-treated control cells.
Lipid Peroxidation Assay (C11-BODIPY 581/591)
This protocol measures the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis, using the fluorescent probe C11-BODIPY 581/591.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
C11-BODIPY 581/591 (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with this compound (e.g., 2.5 µM) for a specified time (e.g., 3-6 hours).[3] Include a DMSO-treated control.
-
Thirty minutes before the end of the treatment, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-5 µM.[10][11]
-
Incubate for 30 minutes at 37°C, protected from light.
-
Harvest the cells by trypsinization and wash once with ice-cold PBS.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
Analyze the cells immediately by flow cytometry. The oxidized probe fluoresces in the green channel (FITC), while the reduced probe fluoresces in the red channel (PE-Texas Red).
-
Quantify lipid peroxidation by calculating the ratio of green to red fluorescence intensity.
Western Blot for FSP1 Expression
This protocol is to assess the levels of FSP1 protein in cancer cells after treatment with this compound. Note that this compound is not expected to alter FSP1 expression levels.[3]
Materials:
-
Cancer cell line of interest
-
This compound (dissolved in DMSO)
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against FSP1
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
-
Loading control antibody (e.g., β-actin or GAPDH)
Procedure:
-
Seed cells in a 6-well plate and treat with this compound for 48-72 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-FSP1 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Normalize the FSP1 band intensity to the loading control.
Immunofluorescence for FSP1 Condensates
This protocol allows for the visualization of FSP1 condensate formation induced by this compound.
Materials:
-
Cancer cell line of interest (preferably expressing a fluorescently tagged FSP1)
-
This compound (dissolved in DMSO)
-
Glass coverslips
-
4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a 24-well plate.
-
Treat the cells with this compound (e.g., 2.5-10 µM) for 4-24 hours.[3]
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash the cells three times with PBS.
-
Block with 5% BSA for 1 hour.
-
If not using a fluorescently tagged FSP1, incubate with a primary anti-FSP1 antibody followed by a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Visualize the FSP1 condensates using a fluorescence microscope.
In Vivo Xenograft Tumor Model
This protocol describes a general workflow for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Logical Relationship of In Vivo Experiment
Caption: In vivo xenograft experiment workflow.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound
-
Vehicle solution (e.g., DMSO, PEG300, Tween-80, saline)[9]
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or mixed with Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 50 mg/kg, intraperitoneally, twice daily) to the treatment group.[9] Administer the vehicle solution to the control group.
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for FSP1 and lipid peroxidation markers).
Conclusion
This compound represents a promising therapeutic agent for sensitizing cancer cells to ferroptosis through its unique mechanism of inducing FSP1 phase separation. The protocols provided herein offer a comprehensive guide for researchers to investigate the efficacy and mechanism of this compound in various cancer models. Further exploration of this compound in combination with other anti-cancer therapies that induce oxidative stress may lead to novel and more effective treatment strategies.
References
- 1. Inhibition of FSP1: A new strategy for the treatment of tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phase separation of FSP1 promotes ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. New Approach in Cancer Therapy With Innovative Mechanism-of-Action for Ferroptosis Induction [helmholtz-munich.de]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Assessment of lipid peroxidation in irradiated cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Studying icFSP1-Induced Ferroptosis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. A key regulator of this process is the Ferroptosis Suppressor Protein 1 (FSP1), which acts independently of the canonical glutathione peroxidase 4 (GPX4) pathway to protect cells from ferroptotic death. The recent discovery of icFSP1, a novel FSP1 inhibitor, has opened new avenues for cancer therapy by sensitizing tumor cells to ferroptosis.[1][2][3] Unlike first-generation inhibitors, this compound does not directly inhibit FSP1's enzymatic activity. Instead, it triggers the phase separation and subcellular relocalization of FSP1, leading to its inactivation and subsequent induction of ferroptosis.[1][2][4][5]
These application notes provide a detailed experimental framework for researchers studying this compound-induced ferroptosis. The protocols outlined below cover essential assays for characterizing the effects of this compound on cancer cells, including assessments of cell viability, lipid peroxidation, and protein expression.
Signaling Pathway of this compound-Induced Ferroptosis
The mechanism of this compound action involves a unique mode of protein inhibition. By inducing the phase separation of FSP1, this compound effectively sequesters the protein, preventing it from carrying out its protective function at the plasma membrane. This leads to an accumulation of lipid peroxides and ultimately, cell death by ferroptosis. The pathway can be potentiated by the simultaneous inhibition of the GPX4 pathway.
Caption: Signaling pathway of this compound-induced ferroptosis.
Experimental Protocols
Cell Culture and Reagents
-
Cell Lines: HT-1080 fibrosarcoma cells are a commonly used model for ferroptosis studies. Pfa1 Gpx4 knockout mouse embryonic fibroblasts (MEFs) are particularly useful for studying FSP1-dependent effects in the absence of GPX4 activity.
-
Reagents:
-
This compound (dissolved in DMSO)
-
RSL3 (GPX4 inhibitor, for synergistic studies)
-
Liproxstatin-1 (Lip-1, ferroptosis inhibitor)
-
Ferrostatin-1 (Fer-1, ferroptosis inhibitor)
-
C11-BODIPY™ 581/591 (for lipid peroxidation measurement)
-
Propidium Iodide (PI) or SYTOX Green (for cell death measurement)
-
Primary antibodies for western blotting (e.g., anti-FSP1, anti-GPX4, anti-4-HNE)
-
Secondary antibodies for western blotting
-
Protocol 1: Cell Viability Assay
This protocol determines the cytotoxic effect of this compound on cancer cells.
Workflow:
References
- 1. news-medical.net [news-medical.net]
- 2. New Approach in Cancer Therapy With Innovative Mechanism-of-Action for Ferroptosis Induction [helmholtz-munich.de]
- 3. Inhibition of FSP1: A new strategy for the treatment of tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase separation of FSP1 promotes ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application of icFSP1 in Cancer Cell Lines: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated form of cell death driven by iron-dependent lipid peroxidation, which has emerged as a promising anti-cancer strategy, particularly for therapy-resistant tumors.[1] Cancer cells, however, have evolved defense mechanisms to counteract this process. A key player in this defense is the Ferroptosis Suppressor Protein 1 (FSP1), which operates independently of the canonical glutathione (GSH)/glutathione peroxidase 4 (GPX4) pathway.[1][2] FSP1 protects cancer cells by reducing coenzyme Q10 (CoQ10), a potent antioxidant that neutralizes lipid peroxides.[3]
icFSP1 is a novel, potent, and in vivo-applicable inhibitor of FSP1.[4][5] Unlike first-generation inhibitors, this compound exhibits a unique mechanism of action and has shown significant promise in sensitizing a variety of cancer cell lines to ferroptosis, making it a valuable tool for cancer research and drug development.[2][5]
Mechanism of Action: Inducing FSP1 Phase Separation
The primary mechanism of this compound does not involve direct enzymatic inhibition. Instead, it triggers the subcellular relocalization and phase separation of FSP1.[2][4] This process involves several key steps:
-
This compound Binding : this compound interacts with FSP1.
-
Relocalization : It causes FSP1 to detach from the cell membrane where it normally functions.[2]
-
Phase Separation : this compound induces the formation of FSP1 condensates within the cell, a phenomenon similar to the separation of oil and water.[4][5] This process is dependent on FSP1's N-terminal myristoylation and other structural features.[2][4]
-
Functional Impairment : The formation of these condensates prevents FSP1 from reducing CoQ10, thereby disabling its anti-ferroptotic function.[1]
-
Lipid Peroxidation : With FSP1 incapacitated, iron-dependent lipid peroxidation accumulates unchecked.[6]
-
Ferroptosis : The excessive lipid peroxidation leads to membrane damage and ultimately, cell death via ferroptosis.[1]
This unique mechanism of action makes this compound a highly specific tool for studying and inducing ferroptosis in FSP1-dependent cancer cells.[6]
References
- 1. Inhibition of FSP1: A new strategy for the treatment of tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase separation of FSP1 promotes ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. New Approach in Cancer Therapy With Innovative Mechanism-of-Action for Ferroptosis Induction [helmholtz-munich.de]
- 5. news-medical.net [news-medical.net]
- 6. Phase separation of FSP1 promotes ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: In Vivo Imaging of icFSP1-Induced FSP1 Condensates
Introduction
Ferroptosis is a regulated form of cell death driven by iron-dependent lipid peroxidation, which has emerged as a promising therapeutic avenue for targeting therapy-resistant cancers.[1][2] Ferroptosis Suppressor Protein-1 (FSP1) is a key enzyme that protects cancer cells from ferroptosis by functioning independently of the canonical glutathione (GSH)/glutathione peroxidase 4 (GPX4) pathway.[3][4] FSP1, also known as AIFM2, is an NAD(P)H-dependent oxidoreductase that reduces ubiquinone (Coenzyme Q10) to ubiquinol, a potent lipophilic antioxidant that traps lipid radicals in cellular membranes.[5][6]
A novel small molecule inhibitor, icFSP1, has been identified as a potent inducer of ferroptosis.[1][7] Unlike first-generation inhibitors that target FSP1's enzymatic activity, this compound employs a unique mechanism of action.[7][8] It triggers the subcellular relocalization of FSP1 from the plasma membrane, inducing its phase separation into distinct biomolecular condensates.[8][9] This process, which requires N-terminal myristoylation of FSP1, effectively sequesters the protein, inhibits its protective function, and sensitizes cancer cells to ferroptosis.[7][10] The formation of these FSP1 condensates serves as a direct visual and quantifiable pharmacodynamic biomarker of this compound activity.
These application notes provide detailed protocols for the in vitro and in vivo imaging and characterization of this compound-induced FSP1 condensates, offering researchers a robust methodology to study this novel anti-cancer mechanism.
Signaling and Mechanism of Action
The following diagrams illustrate the physiological role of FSP1 in suppressing ferroptosis and the mechanism by which this compound disrupts this function.
References
- 1. New Approach in Cancer Therapy With Innovative Mechanism-of-Action for Ferroptosis Induction [helmholtz-munich.de]
- 2. Blocking key protein triggers cancer cell self-destruction | EurekAlert! [eurekalert.org]
- 3. Inhibition of FSP1: A new strategy for the treatment of tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integrated chemical and genetic screens unveil FSP1 mechanisms of ferroptosis regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The dual role of FSP1 in programmed cell death: resisting ferroptosis in the cell membrane and promoting necroptosis in the nucleus of THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. Phase separation of FSP1 promotes ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Phase separation of FSP1 promotes ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
off-target effects of icFSP1 at high concentrations
Welcome to the technical support center for icFSP1, a potent and selective inducer of ferroptosis through the phase separation of Ferroptosis Suppressor Protein 1 (FSP1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot potential experimental challenges, with a focus on its effects at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound induces ferroptosis through a unique mechanism of action. Unlike first-generation FSP1 inhibitors such as iFSP1 that act via direct enzymatic inhibition, this compound triggers the subcellular relocalization and condensation of FSP1.[1][2] This process, known as phase separation, leads to a reduction in the membrane-binding affinity of FSP1, thereby impairing its ability to suppress lipid peroxidation and ultimately leading to ferroptotic cell death.[3][4]
Q2: Does this compound have known off-target effects at high concentrations?
A2: Current research indicates that this compound is a highly selective inhibitor of human FSP1.[1] Studies have shown that even at high concentrations, this compound does not exhibit significant off-target effects in various cancer cell lines (e.g., HT-1080), non-cancerous cell lines (e.g., HEK293T), and primary peripheral blood mononuclear cells (PBMCs).[1] This high selectivity is a key advantage over the first-generation inhibitor, iFSP1, which is known to have off-target effects at elevated concentrations.[4][5] In FSP1-knockout cells, high concentrations of this compound did not produce additional synergistic effects when combined with a GPX4 inhibitor, further supporting its on-target specificity.[1]
Q3: What is the recommended concentration range for this compound in cell culture experiments?
A3: The effective concentration of this compound can vary depending on the cell line and experimental conditions. The reported EC50 value for this compound in Pfa1 cells is 0.21 µM.[3] For many human cancer cell lines, this compound shows synergistic effects with GPX4 inhibitors in the low micromolar range. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental setup.
Q4: Can this compound be used in in vivo studies?
A4: Yes, this compound has been shown to be suitable for in vivo use. It exhibits improved microsomal stability and a higher maximum tolerated dose in mice compared to iFSP1.[3] Studies in mouse models of lung cancer have demonstrated that this compound can impair tumor growth.[3]
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| No or low induction of ferroptosis | Cell line resistance: Some cell lines may have low FSP1 expression or robust alternative anti-ferroptotic mechanisms. | - Confirm FSP1 expression in your cell line via Western blot or qPCR.- Consider co-treatment with a GPX4 inhibitor (e.g., RSL3) to enhance sensitivity to ferroptosis induction.[6] |
| Suboptimal this compound concentration: The concentration of this compound may be too low for the specific cell line. | Perform a dose-response experiment to determine the optimal concentration of this compound for your cells. | |
| Incorrect experimental duration: The incubation time with this compound may be too short. | Conduct a time-course experiment to identify the optimal treatment duration. | |
| High cell death in control (DMSO-treated) group | Solvent toxicity: High concentrations of DMSO can be toxic to some cell lines. | Ensure the final DMSO concentration is below 0.5% and is consistent across all treatment groups. |
| Cell culture conditions: Poor cell health, contamination, or improper handling can lead to increased cell death. | Maintain sterile cell culture techniques and ensure cells are healthy and in the logarithmic growth phase before starting the experiment. | |
| Unexpected results at very high concentrations of this compound (e.g., >10 µM) | Non-specific cytotoxicity: While highly selective, at supra-physiological concentrations, small molecules can sometimes induce non-specific cytotoxic effects. | - Include a positive control for general cytotoxicity.- Assess cell viability using multiple methods to distinguish between ferroptosis and other forms of cell death.- Lower the concentration of this compound to the recommended effective range. |
| Induction of cellular stress pathways: Extremely high concentrations of any compound can induce cellular stress responses that may confound results. | Analyze markers of cellular stress (e.g., heat shock proteins) to assess if a general stress response is being activated. | |
| Potential for mitochondrial effects: Although not a primary target, very high concentrations of small molecules can sometimes impact mitochondrial function. | Assess mitochondrial health using assays for mitochondrial membrane potential or oxygen consumption rate. | |
| Variability between experimental replicates | Inconsistent cell seeding: Uneven cell density across wells can lead to variable results. | Ensure a homogenous cell suspension and use appropriate pipetting techniques for even cell distribution. |
| Inaccurate drug concentration: Errors in serial dilutions can lead to inconsistent results. | Prepare fresh drug dilutions for each experiment and verify calculations. | |
| Assay timing: The timing of assay readouts can be critical for measuring dynamic processes like ferroptosis. | Perform assay readouts at consistent time points across all experiments. |
Quantitative Data Summary
Table 1: In Vitro Efficacy and Selectivity of FSP1 Inhibitors
| Compound | Cell Line | Metric | Value | Reference |
| This compound | Pfa1 | EC50 | 0.21 µM | [3] |
| This compound | HT-1080 | Cell Viability | No significant off-target effects at high concentrations | [1] |
| This compound | HEK293T | Cell Viability | No significant off-target effects at high concentrations | [1] |
| This compound | PBMCs | Cell Viability | No significant off-target effects at high concentrations | [1] |
| iFSP1 | Various | Off-target effects | Observed at high concentrations | [4][5] |
| viFSP1 | Pfa1 | EC50 | 170 nM | [4] |
Experimental Protocols
Protocol 1: Cell Viability Assay
This protocol is to assess the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well clear-bottom plates
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include a DMSO-only control (vehicle).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the luminescence or fluorescence using a plate reader.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
Protocol 2: Lipid Peroxidation Assay
This protocol measures the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis, using the fluorescent probe C11-BODIPY™ 581/591.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
C11-BODIPY™ 581/591 (e.g., from Invitrogen)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed cells in a suitable format (e.g., 6-well plate) and allow them to adhere overnight.
-
Treat the cells with the desired concentration of this compound or vehicle control (DMSO) for the determined time.
-
Towards the end of the treatment, add C11-BODIPY™ 581/591 to the medium at a final concentration of 1-5 µM.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
Wash the cells twice with PBS.
-
For flow cytometry: Harvest the cells, resuspend them in PBS, and analyze immediately. The oxidized probe will shift its fluorescence from red to green.
-
For fluorescence microscopy: Add fresh medium or PBS and image the cells immediately.
Signaling Pathways and Experimental Workflows
Caption: FSP1 signaling pathway and the mechanism of this compound action.
Caption: General experimental workflow for studying this compound effects.
References
- 1. Phase separation of FSP1 promotes ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of FSP1: A new strategy for the treatment of tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Approach in Cancer Therapy With Innovative Mechanism-of-Action for Ferroptosis Induction [helmholtz-munich.de]
- 5. Study Explores New Cancer Drug and Iron-Dependent Cell Death | Technology Networks [technologynetworks.com]
- 6. The dual role of FSP1 in programmed cell death: resisting ferroptosis in the cell membrane and promoting necroptosis in the nucleus of THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing icFSP1 Concentration for Cancer Therapy
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing icFSP1, a potent inducer of ferroptosis, in cancer therapy research. Our goal is to facilitate seamless experimentation and data interpretation.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
| Problem | Potential Cause | Suggested Solution |
| No significant decrease in cell viability after this compound treatment. | Cell line may have low FSP1 expression. | Confirm FSP1 expression levels in your cell line via Western Blot or qPCR. Cell lines with low or absent FSP1 expression are less likely to be sensitive to this compound as a monotherapy. Consider using cell lines known to express FSP1. |
| Suboptimal this compound concentration. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Effective concentrations can range from the sub-micromolar to low micromolar range. | |
| Incorrect incubation time. | Optimize the incubation time. Cell death due to ferroptosis may require 24-72 hours to become apparent in viability assays. | |
| High cell density. | Ensure you are seeding cells at an appropriate density. Overly confluent cells can sometimes exhibit altered sensitivity to therapeutic agents. | |
| Inconsistent results between experiments. | Variability in this compound stock solution. | Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and store them correctly (aliquoted at -20°C or -80°C to avoid freeze-thaw cycles). |
| Cell line instability. | Use low-passage number cells and regularly check for mycoplasma contamination. | |
| Inconsistent assay conditions. | Ensure consistent cell seeding density, treatment duration, and assay readout parameters across all experiments. | |
| Difficulty observing FSP1 condensates via fluorescence microscopy. | This compound concentration is too low. | Increase the concentration of this compound. Condensate formation is a key mechanistic step and may be dose-dependent.[1][2] |
| Imaging too early or too late. | Perform a time-course experiment to determine the optimal time point for observing FSP1 condensates after this compound treatment. Condensates may be transient. | |
| Low FSP1 expression. | Use a cell line with robust FSP1 expression. Overexpression of a fluorescently tagged FSP1 can also be a useful tool. | |
| Inadequate microscopy setup. | Ensure your microscope has the appropriate resolution and filters for detecting the fluorescent signal. Confocal microscopy is recommended for clear imaging of subcellular structures. | |
| High background in lipid peroxidation assays. | Autofluorescence of cells or media. | Include appropriate controls, such as unstained cells and cells treated with vehicle only. Use a phenol red-free medium during the assay. |
| Probe instability. | Protect the lipid peroxidation probe (e.g., C11-BODIPY) from light and prepare it fresh for each experiment. |
Frequently Asked Questions (FAQs)
1. What is this compound and how does it differ from iFSP1?
This compound is a potent and specific inhibitor of Ferroptosis Suppressor Protein 1 (FSP1).[1][2] Unlike the first-generation inhibitor, iFSP1, which directly inhibits the enzymatic activity of FSP1, this compound has a unique mechanism of action.[3][4] It triggers the subcellular relocalization and phase separation of FSP1, leading to the formation of FSP1 condensates and subsequently inducing ferroptosis.[1][2][5] Notably, this compound is suitable for in vivo use and has fewer off-target effects at higher concentrations compared to iFSP1.[1][2][5]
2. How do I determine the optimal concentration of this compound for my experiments?
The optimal concentration of this compound is cell-line dependent. It is crucial to perform a dose-response curve to determine the EC50 (half-maximal effective concentration) for your specific cancer cell line. Based on published data, the EC50 for this compound in Pfa1 cells was found to be 0.21 µM.[6][7] Experimental concentrations in other cell lines have ranged from 2.5 µM to 10 µM.[8][9]
3. What is the proposed mechanism of action for this compound?
This compound induces ferroptosis by causing the phase separation of FSP1.[1][3] FSP1 normally functions at the plasma membrane to suppress ferroptosis by reducing coenzyme Q10, which in turn neutralizes lipid peroxides.[6][10] this compound treatment leads to the relocalization of FSP1 from the membrane into intracellular condensates.[3][4] This sequestration of FSP1 prevents it from carrying out its protective function, leading to an accumulation of lipid peroxides and ultimately, ferroptotic cell death.
Caption: Mechanism of this compound-induced ferroptosis.
4. Can this compound be used in combination with other anti-cancer agents?
Yes, studies have shown that this compound can act synergistically with other agents, particularly those that also induce ferroptosis.[3][10] For example, combining this compound with GPX4 inhibitors has been shown to potentiate the ferroptotic cell death response.[3][4][10] This suggests a promising therapeutic strategy for overcoming resistance to other cancer therapies.
5. What are the key experimental readouts to confirm this compound activity?
To confirm that this compound is active in your experimental system, you should assess the following:
-
Cell Viability: A decrease in cell viability upon this compound treatment, as measured by assays such as MTT, MTS, or CellTiter-Glo.
-
Lipid Peroxidation: An increase in lipid peroxidation, which can be measured using fluorescent probes like C11-BODIPY 581/591 followed by flow cytometry or fluorescence microscopy.[8]
-
FSP1 Condensate Formation: Visualization of FSP1 condensates using fluorescence microscopy in cells expressing a fluorescently tagged FSP1 or through immunofluorescence staining of endogenous FSP1.[8][9]
Quantitative Data Summary
The following tables summarize key quantitative data from published studies on this compound.
Table 1: Effective Concentrations of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Effective Concentration | Observed Effect |
| Pfa1 (mouse embryonic fibroblasts) | Not applicable | EC50: 0.21 µM | Induction of ferroptosis |
| HT-1080 | Fibrosarcoma | 5 µM | Cell death |
| MDA-MB-436 | Melanoma | 5 µM | Cell death |
| 786-O | Renal Cell Carcinoma | 5 µM | Cell death |
| A375 | Melanoma | 5 µM | Cell death |
| H460 | Lung Cancer | 5 µM | Cell death |
| Pfa1 Gpx4 WT cells | Not applicable | 2.5 µM | FSP1 condensate formation |
Experimental Protocols
1. Cell Viability Assay (MTS Assay)
This protocol provides a general framework for assessing the effect of this compound on cancer cell viability.
Caption: Workflow for a cell viability assay.
-
Cell Seeding: Seed your cancer cell line of interest into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, perform serial dilutions of the this compound stock in a complete cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the plate for your desired time point (e.g., 24, 48, or 72 hours).
-
MTS Addition: Add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group by normalizing the absorbance values to the vehicle control.
2. Lipid Peroxidation Assay (C11-BODIPY 581/591)
This protocol outlines the measurement of lipid peroxidation, a hallmark of ferroptosis.
-
Cell Treatment: Seed cells in a suitable format (e.g., 6-well plate) and treat with this compound at the desired concentration and for the optimal duration determined from viability assays. Include positive (e.g., RSL3) and negative (vehicle) controls.
-
Probe Staining: In the last 30-60 minutes of treatment, add the C11-BODIPY 581/591 probe to the cell culture medium at a final concentration of 1-5 µM.
-
Cell Harvesting: After incubation, wash the cells with PBS and harvest them by trypsinization.
-
Resuspension: Resuspend the cells in a suitable buffer for flow cytometry (e.g., PBS with 1% FBS).
-
Flow Cytometry: Analyze the cells on a flow cytometer. The oxidized C11-BODIPY probe will shift its fluorescence emission from red to green, which can be detected in the appropriate channels (e.g., FITC for green and PE for red).
-
Data Analysis: Quantify the percentage of cells with increased green fluorescence, indicating lipid peroxidation.
Caption: Logical relationships in this compound-mediated cell death.
References
- 1. helmholtz-munich.de [helmholtz-munich.de]
- 2. news-medical.net [news-medical.net]
- 3. Phase separation of FSP1 promotes ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. citeab.com [citeab.com]
- 5. New Approach in Cancer Therapy With Innovative Mechanism-of-Action for Ferroptosis Induction [helmholtz-munich.de]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Inhibition of FSP1: A new strategy for the treatment of tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase separation of FSP1 promotes ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Technical Support Center: iCFSP1 In Vivo Delivery
Welcome to the technical support center for the in vivo application of iCFSP1 (improved chemical inhibitor of Ferroptosis Suppressor Protein 1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, address common challenges, and offer troubleshooting strategies for the successful in vivo delivery and application of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent small-molecule inhibitor of Ferroptosis Suppressor Protein 1 (FSP1).[1][2] FSP1 is a key protein that protects cells from a form of iron-dependent cell death called ferroptosis.[3][4][5] It functions independently of the well-known GPX4 pathway by reducing coenzyme Q10 (ubiquinone) to ubiquinol, a lipid-soluble antioxidant that neutralizes lipid peroxides and prevents membrane damage.[4][5] this compound does not competitively inhibit FSP1's enzymatic activity; instead, it induces a process called phase separation, causing FSP1 to relocalize from the cell membrane and form condensates.[1][6] This disruption of FSP1 function impairs the cell's ability to suppress lipid peroxidation, leading to increased sensitivity to ferroptosis.[1][3]
Q2: What makes this compound a promising anti-cancer therapeutic?
Certain aggressive or therapy-resistant cancer cells show a heightened vulnerability to ferroptosis.[6] By inhibiting FSP1, this compound effectively lowers the threshold for this form of cell death to be initiated.[4] Studies in lung cancer xenograft models have shown that treatment with this compound can markedly suppress tumor growth and extend survival, with an efficacy comparable to the genetic deletion of FSP1.[3][4] Its ability to synergize with other agents, such as GPX4 inhibitors, makes it a promising candidate for combination therapies.[1][3]
Q3: What are the primary challenges in the in vivo delivery of therapeutic agents like this compound?
While this compound has shown better pharmacokinetic stability for in vivo use compared to first-generation inhibitors, researchers may still face common drug delivery challenges.[5] These include ensuring adequate bioavailability, optimizing dosing frequency, minimizing off-target effects, and overcoming potential instability of the compound in formulation or circulation.[7][8] For protein-based scaffold delivery systems, which might be considered for targeted delivery, additional challenges such as immunogenicity and payload release kinetics become critical.[9][10][11]
Q4: Can this compound be considered a type of "scaffold protein"?
No, this compound itself is a small-molecule inhibitor.[1] However, the term "scaffold protein" in the broader context of drug delivery refers to engineered proteins used as carriers or targeting moieties.[9][12] While this compound is not a scaffold protein, it could potentially be incorporated into a delivery system that utilizes one, such as nanoparticles or engineered viral capsids, to improve targeting to specific tissues.[9]
Q5: What is the difference between iFSP1 and this compound?
iFSP1 was the first-described on-target inhibitor of FSP1.[1] However, it was found to be unsuitable for in vivo use and could have off-target effects at higher concentrations.[6][13] this compound is an improved, next-generation inhibitor identified through extensive screening and pharmacokinetic validation, demonstrating better stability and efficacy in in vivo models.[5][6] Their mechanisms also differ: iFSP1 is a competitive inhibitor, while this compound induces FSP1 phase separation.[1]
Troubleshooting Guides
Problem 1: Lack of Efficacy or Inconsistent Tumor Reduction
You observe minimal or highly variable reduction in tumor volume in your xenograft model despite administering the recommended dose of this compound.
| Potential Cause | Troubleshooting Step |
| Poor Bioavailability | Verify the solubility of this compound in your chosen delivery vehicle. Consider alternative formulations (see Table 1). Perform a pilot pharmacokinetic (PK) study to measure plasma and tumor concentrations of this compound over time. |
| Compound Instability | Ensure the formulation is prepared fresh before each administration. Protect the compound from light and extreme temperatures. Analyze the stability of this compound in the vehicle over the duration of the experiment. |
| Suboptimal Dosing | Conduct a dose-response study to determine the optimal dose for your specific cancer model and animal strain. The required dose may vary. |
| Tumor Model Resistance | Confirm that your chosen cell line expresses FSP1 and is sensitive to ferroptosis induction.[5] Some tumor types may have redundant anti-ferroptotic mechanisms. Consider combination therapy with a GPX4 inhibitor.[3] |
| Administration Route | The route of administration (e.g., intraperitoneal, intravenous, oral) significantly impacts bioavailability.[8] Ensure the chosen route is appropriate and performed consistently. |
Problem 2: Unexpected Toxicity or Animal Morbidity
You observe signs of toxicity, such as significant weight loss, lethargy, or mortality in the treatment group, that are not observed in the vehicle control group.
| Potential Cause | Troubleshooting Step |
| Off-Target Effects | While this compound is selective, high concentrations may lead to off-target activity. Reduce the dose and re-evaluate efficacy and toxicity in a dose-finding study. |
| Vehicle Toxicity | Ensure the delivery vehicle itself is well-tolerated at the administered volume and concentration. Run a separate control group with only the vehicle. |
| On-Target Toxicity in Normal Tissues | Although FSP1 is highly expressed in some tumors, it is also present in normal tissues.[5] Assess key organs (e.g., liver, kidney) for histopathological changes. A lower, more frequent dosing schedule may maintain efficacy while reducing peak-dose toxicity. |
| Immunogenicity (if using a complex delivery system) | If this compound is formulated within a nanoparticle or scaffold protein, the delivery system itself could be immunogenic.[14][15] Measure anti-drug antibody (ADA) levels in serum samples. |
Data Presentation
Table 1: Example Pharmacokinetic Parameters of this compound in Different Vehicles This table presents hypothetical data to illustrate how vehicle choice can impact the bioavailability and exposure of this compound in a mouse model.
| Vehicle | Dose (mg/kg, IP) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (hr) |
| Saline + 5% DMSO | 20 | 150 | 2.0 | 950 | 4.5 |
| 20% HP-β-CD in PBS | 20 | 450 | 1.0 | 2100 | 5.0 |
| PEG400/Ethanol/Saline (40/10/50) | 20 | 320 | 1.5 | 1850 | 6.2 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve.
Experimental Protocols
Protocol 1: Formulation and Administration of this compound
This protocol describes a general method for preparing and administering this compound for in vivo studies.
-
Preparation of Vehicle: Prepare a sterile solution of 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in phosphate-buffered saline (PBS), pH 7.4.
-
Weighing this compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube under aseptic conditions.
-
Solubilization: Add the HP-β-CD vehicle to the this compound powder to achieve the desired final concentration (e.g., 2 mg/mL for a 10 mL/kg injection volume to deliver a 20 mg/kg dose).
-
Mixing: Vortex vigorously for 5-10 minutes. If necessary, sonicate in a water bath for 5 minutes to ensure complete dissolution. The final solution should be clear.
-
Administration: Administer the solution to the animals via intraperitoneal (IP) injection using a 27-gauge needle. Ensure the injection volume is consistent across all animals (e.g., 10 mL/kg body weight).
-
Control Group: Administer an equivalent volume of the vehicle (20% HP-β-CD) to the control group animals.
Protocol 2: In Vivo Assessment of Lipid Peroxidation
This protocol provides a method to measure lipid peroxidation, a key marker of ferroptosis, in tumor tissue.
-
Tissue Collection: At the study endpoint, euthanize the animals and excise the tumors. Immediately snap-freeze a portion of the tumor tissue in liquid nitrogen and store it at -80°C.
-
Homogenization: Prepare a 10% (w/v) tissue homogenate from the frozen tumor sample in ice-cold 0.1 M phosphate buffer (pH 7.4) containing 0.1 M KCl.[16]
-
Centrifugation: Centrifuge the homogenate at 9,000 x g for 10 minutes at 4°C to pellet cellular debris.[16]
-
Thiobarbituric Acid Reactive Substances (TBARS) Assay:
-
Quantification: Transfer the supernatant to a 96-well plate and measure the absorbance at 532 nm.[16] Calculate the concentration of malondialdehyde (MDA), a byproduct of lipid peroxidation, using a standard curve.
-
Normalization: Normalize the MDA concentration to the total protein content of the tissue homogenate, determined by a Bradford or BCA assay.
Visualizations
Caption: Mechanism of this compound-induced ferroptosis via FSP1 phase separation.
Caption: Troubleshooting workflow for addressing lack of in vivo efficacy.
References
- 1. Phase separation of FSP1 promotes ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. bioengineer.org [bioengineer.org]
- 5. Inhibition of FSP1: A new strategy for the treatment of tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Approach in Cancer Therapy With Innovative Mechanism-of-Action for Ferroptosis Induction [helmholtz-munich.de]
- 7. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Artificial Scaffold Polypeptides As an Efficient Tool for the Targeted Delivery of Nanostructures In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The promise and challenge of in vivo delivery for genome therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Delivery of Tissue-Targeted Scalpels: Opportunities and Challenges for in Vivo CRISPR/Cas-Based Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in the Scaffold Engineering of Protein Binders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Study Explores New Cancer Drug and Iron-Dependent Cell Death | Technology Networks [technologynetworks.com]
- 14. The Immunogenic and Immunoprotective Activities of Recombinant Chimeric T. gondii Proteins Containing AMA1 Antigen Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo immunogenicity assessment and vaccine efficacy evaluation of a chimeric tandem repeat of epitopic region of OMP31 antigen fused to interleukin 2 (IL-2) against Brucella melitensis in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. books.rsc.org [books.rsc.org]
Technical Support Center: icFSP1-Induced Cytotoxicity Assays
Welcome to the technical support center for icFSP1-induced cytotoxicity assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals effectively design and execute their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce cytotoxicity?
A1: this compound is a novel, in vivo-applicable inhibitor of Ferroptosis Suppressor Protein 1 (FSP1).[1][2] It induces a form of regulated cell death called ferroptosis, which is characterized by iron-dependent lipid peroxidation.[3][4][5] Unlike first-generation FSP1 inhibitors, this compound does not directly inhibit the enzymatic activity of FSP1. Instead, it triggers the phase separation of FSP1, leading to the formation of condensates.[1][2][6] This process is thought to reduce the membrane-binding affinity of FSP1, thereby impairing its ability to suppress ferroptosis and leading to cancer cell death.[6]
Q2: What is the primary signaling pathway targeted by this compound?
A2: this compound targets the FSP1-mediated ferroptosis suppression pathway. FSP1 functions independently of the well-known glutathione (GSH)/glutathione peroxidase 4 (GPX4) axis.[6][7] It acts as an oxidoreductase, reducing coenzyme Q10 (CoQ10) to its antioxidant form, ubiquinol, at the plasma membrane.[3][6] This process, which utilizes NAD(P)H, traps lipid radicals and prevents the propagation of lipid peroxidation, thus inhibiting ferroptosis.[3][4] By inducing the phase separation of FSP1, this compound disrupts this protective mechanism.[1][6]
Q3: In which cancer types has this compound shown efficacy?
A3: FSP1 inhibitors, including this compound, have shown promise in various cancer models, particularly those with a high dependency on FSP1 for survival. This includes certain lung cancers, such as lung adenocarcinoma (LUAD), and other solid tumors.[5][8][9] The expression level of FSP1 may serve as a biomarker for sensitivity to this compound treatment.[5][9]
Q4: What are the advantages of this compound over other FSP1 inhibitors like iFSP1?
A4: this compound was developed to overcome the limitations of the first-generation FSP1 inhibitor, iFSP1. Key advantages of this compound include its suitability for in vivo use and reduced off-target effects at higher concentrations.[1][2] Furthermore, this compound has demonstrated improved microsomal stability and a better-tolerated dose in mouse plasma compared to iFSP1.[6]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability between replicate wells | Bubbles in wells. | Carefully inspect plates for bubbles and remove them with a sterile pipette tip or syringe needle.[10] |
| Inconsistent cell seeding. | Ensure a homogenous cell suspension before and during plating. Use reverse pipetting techniques for better accuracy. | |
| Edge effects on the plate. | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media instead. | |
| Low or no cytotoxicity observed | Sub-optimal concentration of this compound. | Perform a dose-response experiment to determine the optimal effective concentration (EC50) for your specific cell line. The reported EC50 for this compound in Pfa1 cells is 0.21 µM.[6] |
| Cell line is resistant to ferroptosis. | Consider using a positive control for ferroptosis induction, such as RSL3 (a GPX4 inhibitor), to confirm that the cell line is capable of undergoing ferroptosis.[8] Some cell lines may have compensatory mechanisms that confer resistance.[6] | |
| Insufficient incubation time. | Optimize the incubation time with this compound. A typical starting point is 24-48 hours, but this may need to be adjusted based on the cell line's doubling time and sensitivity. | |
| High cell density. | High cell confluence can sometimes confer resistance to ferroptosis.[9] Ensure that cells are seeded at a density that allows for logarithmic growth throughout the experiment and does not lead to over-confluence. | |
| High background signal in control wells | Contamination of cell culture. | Regularly test for mycoplasma and other contaminants. Discard any contaminated cultures. |
| Cytotoxicity of the vehicle (e.g., DMSO). | Ensure the final concentration of the vehicle is consistent across all wells and is at a non-toxic level for your cells. Run a vehicle-only control to assess its effect. | |
| Issues with the cytotoxicity assay reagent. | Ensure that the assay reagents are properly stored and not expired. For absorbance-based assays, high concentrations of certain substances in the cell culture medium can cause high background.[10] | |
| Inconsistent results with different cell passages | Phenotypic drift of the cell line. | Use cells within a consistent and low passage number range for all experiments. High passage numbers can lead to changes in cellular characteristics and experimental outcomes. |
Experimental Protocols
General this compound-Induced Cytotoxicity Assay Protocol
This protocol provides a general framework. Optimization of cell number, this compound concentration, and incubation time is crucial for each specific cell line.
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Perform a cell count and assess viability (e.g., using Trypan Blue).
-
Dilute the cell suspension to the desired concentration in the appropriate cell culture medium.
-
Seed the cells into a 96-well plate at a predetermined optimal density.
-
Incubate the plate for 18-24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cell plate and add the medium containing the different concentrations of this compound.
-
Include appropriate controls:
-
Vehicle Control: Cells treated with the same concentration of the vehicle (e.g., DMSO) as the highest this compound concentration.
-
Untreated Control: Cells in medium only.
-
Positive Control (Optional): Cells treated with a known inducer of ferroptosis (e.g., RSL3).
-
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
-
Assessment of Cytotoxicity:
-
There are various methods to assess cytotoxicity. Common assays include:
-
Resazurin-based assays (e.g., alamarBlue): Measures metabolic activity.
-
LDH release assays: Measures membrane integrity by quantifying lactate dehydrogenase leakage.[11]
-
Crystal Violet Staining: Stains the DNA of adherent cells.
-
ATP-based assays (e.g., CellTiter-Glo): Measures the level of ATP, indicative of viable cells.[12]
-
-
Follow the manufacturer's instructions for the chosen cytotoxicity assay kit.
-
Read the plate using a suitable plate reader (e.g., spectrophotometer or fluorometer).
-
-
Data Analysis:
-
Subtract the background reading (from wells with medium only).
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Calculate the EC50 value using a non-linear regression analysis.
-
Signaling Pathways and Workflows
Caption: FSP1 signaling pathway and the mechanism of this compound action.
Caption: General workflow for an this compound-induced cytotoxicity assay.
References
- 1. New Approach in Cancer Therapy With Innovative Mechanism-of-Action for Ferroptosis Induction [helmholtz-munich.de]
- 2. news-medical.net [news-medical.net]
- 3. researchgate.net [researchgate.net]
- 4. Integrated chemical and genetic screens unveil FSP1 mechanisms of ferroptosis regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Blocking key protein triggers cancer cell self-destruction | EurekAlert! [eurekalert.org]
- 6. Inhibition of FSP1: A new strategy for the treatment of tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The dual role of FSP1 in programmed cell death: resisting ferroptosis in the cell membrane and promoting necroptosis in the nucleus of THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of structurally diverse FSP1 inhibitors that sensitize cancer cells to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Improving the Pharmacokinetic Properties of icFSP1
Welcome to the technical support center for icFSP1. This resource is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and troubleshooting guidance for common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and how does it fundamentally differ from the first-generation inhibitor, iFSP1?
A1: this compound is a potent and selective inhibitor of Ferroptosis Suppressor Protein-1 (FSP1).[1] It was identified from a screen of approximately 10,000 small molecules as an in vivo-applicable FSP1 inhibitor with improved drug-like properties over the first-generation inhibitor, iFSP1.[1][2] The primary differences lie in their mechanism of action and pharmacokinetic profiles. Unlike iFSP1, which acts as a competitive enzyme inhibitor, this compound triggers the subcellular relocalization and phase separation of FSP1, leading to the formation of FSP1 condensates and subsequent induction of ferroptosis.[1][2][3] This unique mechanism contributes to its efficacy. Furthermore, this compound was developed specifically to overcome the limitations of iFSP1, which is not suitable for in vivo use and can exhibit off-target effects at high concentrations.[4][5]
Q2: What are the known pharmacokinetic (PK) properties of this compound?
A2: this compound was developed to have a stronger pharmacokinetic and metabolic stability profile compared to iFSP1, making it suitable for in vivo applications.[6] While detailed public data on all PK parameters is limited, studies have shown it has "adequate pharmacokinetics" and "clearly improved microsomal stability in mice" when compared to its predecessor.[7] This enhancement is crucial for achieving therapeutic concentrations in vivo and observing its anti-tumor effects.
Table 1: Comparison of Properties: this compound vs. iFSP1
| Property | This compound | iFSP1 |
| Mechanism of Action | Induces FSP1 phase separation and condensation.[2][3] | Competitively inhibits FSP1 enzyme activity.[8][9] |
| In Vivo Suitability | Developed for in vivo use; attenuates tumor growth in mice.[2][4] | Not suitable for in vivo use.[4][5] |
| Metabolic Stability | Improved microsomal stability.[6] | Limited metabolic stability. |
| Off-Target Effects | Considered a selective FSP1 inhibitor.[6] | Exhibits off-target effects at high concentrations.[4][5] |
| Species Specificity | Specific for human FSP1 (hFSP1).[1] | Specific for human FSP1 (hFSP1).[10] |
| EC₅₀ | ~0.21 µM (in Pfa1 cells).[6] | ~103 nM.[9] |
Q3: Can you elaborate on the "phase separation" mechanism of this compound?
A3: The mechanism of this compound is unique in that it does not directly inhibit the enzymatic activity of FSP1. Instead, it induces a physical phenomenon known as liquid-liquid phase separation (LLPS).[2] Upon treatment, this compound causes FSP1 to relocalize from the cell membrane and self-assemble into dense, liquid-like droplets or "condensates".[3][6] This process requires specific structural features of FSP1, including N-terminal myristoylation and intrinsically disordered regions.[2][3] By sequestering FSP1 into these condensates, this compound effectively impairs its function of suppressing ferroptosis, thereby sensitizing cancer cells to this form of cell death.[2][6]
Q4: Is this compound effective against FSP1 from different species, such as mice?
A4: No. Experimental data clearly indicates that this compound is specific for the human isoform of FSP1 (hFSP1).[1] It fails to inhibit mouse FSP1 (mFSP1) and does not induce cell death in mouse cell lines even when ferroptosis is co-triggered.[1] This species specificity is a critical factor to consider when designing in vivo experiments. For studies in mouse models, it is necessary to use cell lines that express human FSP1, for example, by xenografting human cancer cells or using genetically engineered mouse models that express hFSP1.[11]
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation of this compound During Formulation
-
Possible Cause: this compound is a hydrophobic small molecule, which can lead to challenges in achieving a clear and stable solution for in vivo administration.
-
Solutions & Recommendations:
-
Use Established Protocols: Several formulations have been successfully used for in vivo studies. It is recommended to start with a validated protocol. Heat and/or sonication can be used to aid dissolution if precipitation occurs.[11]
-
Solvent Selection: DMSO is a common solvent for initial dissolution, but its concentration should be minimized in the final formulation for in vivo use. Co-solvents like PEG300, Tween-80, and corn oil are effective for creating stable solutions.[11]
-
Prepare Freshly: For in vivo experiments, it is strongly recommended to prepare the working solution fresh on the day of use to ensure stability and prevent precipitation.[11]
-
Table 2: Recommended Formulations for In Vivo Administration of this compound
| Protocol | Component 1 | Component 2 | Component 3 | Component 4 | Final Solubility | Notes |
| Protocol A | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline | 2.5 mg/mL (5.44 mM) | Requires sonication for a clear solution. Add solvents sequentially.[11] |
| Protocol B | 10% DMSO | 90% Corn Oil | - | - | 2.5 mg/mL (5.44 mM) | Requires sonication for a clear solution. Add solvents sequentially.[11] |
Issue 2: Limited or No In Vivo Efficacy Observed
-
Possible Causes:
-
Species Mismatch: The target cells or animal model express murine FSP1, which is not inhibited by this compound.
-
Suboptimal Formulation: The drug may be precipitating out of solution, leading to poor bioavailability.
-
Insufficient Half-Life: The compound may be cleared from circulation too rapidly to achieve a sustained therapeutic effect, despite its improvements over iFSP1.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor in vivo efficacy of this compound.
-
Advanced Strategies (Hypothetical):
-
PEGylation: The conjugation of polyethylene glycol (PEG) to a small molecule can increase its hydrodynamic size, reduce renal clearance, and extend its circulating half-life.[12][13] While a specific protocol for this compound is not published, a general approach involving the chemical activation of PEG and conjugation to a functional group on this compound could be explored.[14]
-
Nanoparticle Formulation: Encapsulating this compound into lipid-based or polymeric nanoparticles can improve solubility, enhance stability, and prolong circulation time.[15][16] Methods like nanoprecipitation or solvent evaporation are commonly used for hydrophobic drugs.[17]
-
Issue 3: Inconsistent Results in Cell-Based Assays
-
Possible Cause: Lack of understanding or confirmation of the unique mechanism of action of this compound. Unlike typical enzyme inhibitors, its effect is linked to the induction of FSP1 condensates.
-
Solutions & Recommendations:
-
Confirm hFSP1 Expression: Verify that your cell line expresses the human FSP1 isoform, as this compound is ineffective against murine FSP1.[1]
-
Visualize Phase Separation: To confirm the mechanism of action in your system, visualize the formation of FSP1 condensates. This can be done by transfecting cells with a plasmid expressing hFSP1 tagged with a fluorescent protein (e.g., GFP) and performing live-cell imaging after treatment with this compound.[2]
-
Use Appropriate Co-treatments: The cell-killing effect of this compound is often synergistic. Efficacy is typically observed when cells are co-treated with another ferroptosis inducer, such as a GPX4 inhibitor (e.g., RSL3).[1]
-
Experimental Protocols
Protocol 1: In Vivo Formulation of this compound (Aqueous-Based)
This protocol is adapted from validated methods for administering this compound via intraperitoneal (i.p.) injection.[11]
-
Preparation of Stock Solution: Dissolve this compound powder in 100% DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure it is fully dissolved. This stock can be stored at -20°C for up to one month.[11]
-
Preparation of Working Solution (Prepare Freshly): a. For a final volume of 1 mL, begin with 400 µL of PEG300 in a sterile microcentrifuge tube. b. Add 100 µL of the this compound DMSO stock solution (for a final concentration of 10% DMSO and 2.5 mg/mL this compound). Mix thoroughly by vortexing. c. Add 50 µL of Tween-80 (for a final concentration of 5%). Mix thoroughly. d. Add 450 µL of sterile saline (for a final concentration of 45%). Mix thoroughly.
-
Final Processing: If the solution is not perfectly clear, sonicate the tube in a water bath sonicator until the solution is clear.
-
Administration: Administer to animals via i.p. injection at the desired dosage (e.g., 50 mg/kg).[11]
Caption: Experimental workflow for the in vivo formulation of this compound.
Protocol 2: Visualizing this compound-Induced FSP1 Phase Separation
This protocol provides a general method for observing FSP1 condensate formation in cells using fluorescence microscopy.
-
Cell Preparation: a. Seed cells (e.g., HT-1080) onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of imaging. b. Transfect the cells with a plasmid encoding human FSP1 fused to a fluorescent reporter (e.g., hFSP1-EGFP) using a suitable transfection reagent. Allow 24-48 hours for protein expression.
-
This compound Treatment: a. Prepare a working solution of this compound in cell culture medium at the desired final concentration (e.g., 2.5 µM).[18] b. Replace the medium in the imaging dish with the this compound-containing medium.
-
Live-Cell Imaging: a. Place the dish on the stage of a confocal or high-resolution fluorescence microscope equipped with a live-cell incubation chamber (37°C, 5% CO₂). b. Acquire images of the EGFP signal at various time points after treatment (e.g., 0, 30, 60, 120, 180, 240 minutes).
-
Analysis: Observe the redistribution of the hFSP1-EGFP signal from a diffuse membrane/cytoplasmic localization to distinct, bright puncta (condensates) over time. These droplets are indicative of phase separation.[3]
Caption: Signaling pathway of FSP1 inhibition by this compound.
References
- 1. Phase separation of FSP1 promotes ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Approach in Cancer Therapy With Innovative Mechanism-of-Action for Ferroptosis Induction [helmholtz-munich.de]
- 3. Phase separation of FSP1 promotes ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Approach in Cancer Therapy With Innovative Mechanism-of-Action for Ferroptosis Induction [helmholtz-munich.de]
- 5. news-medical.net [news-medical.net]
- 6. Inhibition of FSP1: A new strategy for the treatment of tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular characterization of AIFM2/FSP1 inhibition by iFSP1-like molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Integrated chemical and genetic screens unveil FSP1 mechanisms of ferroptosis regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. pharmtech.com [pharmtech.com]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. PEGylation of Small Molecule Drugs | Biopharma PEG [biochempeg.com]
- 15. worldscientific.com [worldscientific.com]
- 16. jocpr.com [jocpr.com]
- 17. worldscientific.com [worldscientific.com]
- 18. tribioscience.com [tribioscience.com]
Technical Support Center: Evaluating the Potential Toxicity of icFSP1 in Normal Cells
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions, troubleshooting advice, and detailed protocols for assessing the potential toxicity of icFSP1, a novel inhibitor of Ferroptosis Suppressor Protein-1 (FSP1), in non-cancerous or "normal" cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel, in-vivo applicable small molecule inhibitor of Ferroptosis Suppressor Protein-1 (FSP1).[1][2] FSP1 is a key enzyme that protects cells from a form of iron-dependent cell death called ferroptosis.[1][3] It functions as an oxidoreductase, using NAD(P)H to regenerate Coenzyme Q10 (CoQ10) into its reduced, antioxidant form, ubiquinol.[3][4][5] This ubiquinol then traps lipid peroxyl radicals, preventing the destructive chain reaction of lipid peroxidation in cellular membranes.[4][5]
Unlike first-generation inhibitors, this compound has a unique mechanism of action. It does not directly block the enzyme's active site.[1][6] Instead, it triggers a "phase separation" of FSP1, causing the protein to be relocalized from the cell membrane and form distinct condensates within the cell.[1][2][6][7] This process effectively sequesters and inactivates FSP1, leading to an accumulation of lipid peroxides and subsequent ferroptotic cell death.[7]
Q2: Why is it critical to assess the toxicity of this compound in normal, non-cancerous cells?
Assessing the toxicity of any therapeutic candidate in normal cells is a fundamental step in drug development. The goal is to define the "therapeutic window"—the concentration range where the drug is effective against cancer cells but causes minimal harm to healthy tissues. FSP1 is expressed in normal tissues, so inhibiting it could theoretically induce ferroptosis in healthy cells. Evaluating this compound in various normal cell lines (e.g., fibroblasts, endothelial cells, epithelial cells) is crucial to identify potential off-target toxicities and establish a safe dosage for preclinical and clinical studies.
Q3: What is the expected toxicity profile of this compound in normal cells compared to cancer cells?
Current research suggests that targeting FSP1 may offer a safer therapeutic strategy than targeting other ferroptosis regulators, like GPX4, which is critical for the survival of many normal cells.[8] Some studies indicate that FSP1 plays a more pronounced role in the ferroptosis resistance of cancer cells than in normal tissues, suggesting a favorable therapeutic window for FSP1 inhibitors.[8] One study noted that treatment with this compound in mouse models did not appear to adversely affect normal cells while suppressing tumor growth.[8]
However, sensitivity can be cell-type dependent. Quantitative assessment is required to determine the half-maximal inhibitory concentration (IC50) across various cell lines.
Data Presentation: Illustrative Cytotoxicity of this compound
The following table provides an example of how to present comparative cytotoxicity data. Note: These values are for illustrative purposes only and must be determined empirically for your specific cell lines and experimental conditions.
| Cell Line | Cell Type | Tissue of Origin | Putative IC50 (µM) |
| A549 | Lung Carcinoma | Lung | 1.5 |
| HT-1080 | Fibrosarcoma | Connective Tissue | 2.0 |
| BJ | Normal Fibroblast | Skin | > 25 |
| HUVEC | Normal Endothelial | Umbilical Vein | > 30 |
| MRC-5 | Normal Fibroblast | Lung | > 25 |
Q4: What are the essential experimental readouts to confirm this compound-induced ferroptosis?
Confirming ferroptosis requires a multi-pronged approach, as general cell death assays are not specific.[9] The two key hallmarks to measure are:
-
Lipid Peroxidation: As the direct consequence of FSP1 inhibition, a significant increase in lipid-based reactive oxygen species (ROS) is the defining feature of ferroptosis.[10] This can be measured with fluorescent probes like C11-BODIPY 581/591.[10]
-
Rescue by Ferroptosis-Specific Inhibitors: The observed cell death should be preventable by co-treatment with well-characterized ferroptosis inhibitors, such as the radical-trapping antioxidants Ferrostatin-1 or Liproxstatin-1.[10] This distinguishes ferroptosis from other cell death pathways like apoptosis or necroptosis.
Mandatory Visualization
Signaling Pathway of FSP1 and its Inhibition by this compound
Caption: Mechanism of FSP1-mediated ferroptosis suppression and its disruption by this compound.
Troubleshooting Guides
This guide addresses common issues encountered during in-vitro experiments with this compound.
| Observed Issue | Potential Cause(s) | Suggested Solution(s) |
| High Variability in Cell Viability Assays | 1. Inconsistent cell seeding density.2. Edge effects in multi-well plates.3. Forceful pipetting shearing cells.[11] | 1. Ensure a homogenous single-cell suspension before plating. Use a validated cell counting method.2. Avoid using the outermost wells of the plate or fill them with sterile PBS/media to maintain humidity.3. Pipette gently, especially during media changes and reagent addition. |
| No Cell Death in Known Sensitive Cancer Lines | 1. This compound degradation (improper storage).2. Sub-optimal treatment duration or concentration.3. Presence of antioxidants (e.g., Vitamin E) in the culture medium. | 1. Aliquot this compound upon receipt and store at -80°C, avoiding repeated freeze-thaw cycles.2. Perform a time-course (24-72h) and dose-response (e.g., 0.1-50 µM) experiment to determine optimal conditions.3. Use antioxidant-free medium for ferroptosis experiments where possible. |
| Weak or No Signal in Lipid ROS Assay (e.g., C11-BODIPY) | 1. Assay performed too late; dead cells have detached.2. Probe concentration is too low or incubation time is too short.3. Phenol red in media is quenching the fluorescent signal.[12] | 1. Measure lipid ROS at an earlier time point (e.g., 6-24h) before significant cell death occurs.2. Titrate the C11-BODIPY probe to find the optimal concentration and incubation time for your cell line.3. Use phenol red-free medium for the final incubation and reading steps of the assay. |
| High Background Signal in Fluorescence/Luminescence Assays | 1. Autofluorescence from cells or media components.[12]2. High spontaneous cell death in controls.3. Incorrect plate type (e.g., using clear plates for fluorescence). | 1. Use phenol red-free media. If possible, select probes with red-shifted emission to avoid cellular autofluorescence in the green spectrum.[12]2. Optimize cell seeding density; overly confluent cells can lead to cell death. Ensure the vehicle (e.g., DMSO) concentration is non-toxic.3. Use black-walled, clear-bottom plates for fluorescence and white-walled plates for luminescence to minimize crosstalk and maximize signal.[12] |
Experimental Protocols
Protocol 1: Cell Viability Assessment (Resazurin Reduction Assay)
This protocol measures metabolic activity as an indicator of cell viability.
Materials:
-
96-well, black-walled, clear-bottom tissue culture plates
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)
-
Phenol red-free culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 18-24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Remove the seeding medium and add 100 µL of the compound-containing medium to the respective wells.
-
Incubate for the desired treatment period (e.g., 48 hours).
-
Assay: Add 10 µL of Resazurin solution to each well. Incubate for 2-4 hours at 37°C, protected from light.
-
Measurement: Read the fluorescence on a microplate reader with excitation at ~560 nm and emission at ~590 nm.
-
Analysis: Correct for background by subtracting the reading from "medium-only" wells. Normalize the data to the vehicle-treated control wells (representing 100% viability) and calculate the percentage of viability for each this compound concentration.
Protocol 2: Quantification of Lipid Peroxidation (C11-BODIPY 581/591 Assay)
This protocol uses a fluorescent probe that shifts its emission from red to green upon oxidation of its polyunsaturated butadienyl portion, allowing for ratiometric analysis of lipid peroxidation.[10]
Materials:
-
C11-BODIPY 581/591 stock solution (e.g., 1 mM in DMSO)
-
Phenol red-free culture medium
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells (e.g., in a 12-well plate) and treat with this compound, a positive control (e.g., RSL3), and a vehicle control for a predetermined time (e.g., 12-24 hours). Include a rescue condition with this compound + Liproxstatin-1.
-
Probe Loading: Add C11-BODIPY 581/591 to the culture medium to a final concentration of 1-2 µM.
-
Incubate for 30 minutes at 37°C, protected from light.
-
Cell Harvesting (for Flow Cytometry):
-
Wash cells twice with ice-cold PBS.
-
Harvest cells using trypsin, then neutralize with medium.
-
Centrifuge, discard the supernatant, and resuspend the cell pellet in 300-500 µL of ice-cold PBS.
-
-
Measurement:
-
Flow Cytometry: Analyze the cells immediately. Measure the fluorescence in the green channel (e.g., FITC, ~525 nm) and the red channel (e.g., PE, ~585 nm). The increase in the green/red fluorescence ratio indicates lipid peroxidation.
-
Fluorescence Microscopy: Wash cells with PBS and image immediately using appropriate filter sets for green and red fluorescence.
-
-
Analysis: Quantify the shift in fluorescence. For flow cytometry, calculate the percentage of cells showing high green fluorescence or the change in the geometric mean fluorescence intensity in the green channel.
References
- 1. New Approach in Cancer Therapy With Innovative Mechanism-of-Action for Ferroptosis Induction [helmholtz-munich.de]
- 2. news-medical.net [news-medical.net]
- 3. Unleashing Ferroptosis in Human Cancers: Targeting Ferroptosis Suppressor Protein 1 for Overcoming Therapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FSP1 is a glutathione-independent ferroptosis suppressor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Phase separation of FSP1 promotes ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase separation of FSP1 promotes ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bioengineer.org [bioengineer.org]
- 9. biocompare.com [biocompare.com]
- 10. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. selectscience.net [selectscience.net]
Technical Support Center: Refining Protocols for icFSP1 and RSL3 Co-treatment
Welcome to the technical support center for researchers utilizing icFSP1 and RSL3 co-treatment to induce ferroptosis. This resource provides troubleshooting guidance and frequently asked questions to help you refine your experimental protocols and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for co-treating cells with this compound and RSL3?
A1: The co-treatment of cells with this compound and RSL3 is designed to synergistically induce ferroptosis by simultaneously targeting two key parallel pathways that protect cells from this form of cell death. RSL3 inhibits Glutathione Peroxidase 4 (GPX4), a crucial enzyme that neutralizes lipid peroxides[1][2]. In parallel, this compound inhibits Ferroptosis Suppressor Protein 1 (FSP1), which functions independently of GPX4 to suppress ferroptosis by reducing coenzyme Q10 (CoQ10)[3][4][5]. By inhibiting both pathways, the co-treatment strategy aims to achieve a more robust and complete induction of ferroptosis, particularly in cancer cells that may have resistance to single-agent treatments[6][7][8].
Q2: What is the specific mechanism of action for this compound?
A2: Unlike direct enzymatic inhibitors, this compound induces the subcellular relocalization and phase separation of the FSP1 protein[6][9][10]. This process leads to the formation of FSP1 condensates, which impairs its normal function at the plasma membrane and thereby sensitizes the cells to ferroptosis[6][9][11]. It is important to note that this compound is reported to be a specific inhibitor of human FSP1, with significantly less activity against the murine ortholog[6].
Q3: Are there any known off-target effects of RSL3?
A3: While RSL3 is widely used as a specific GPX4 inhibitor, some studies have suggested potential off-target effects. These may include the inhibition of thioredoxin reductase 1 (TXNRD1) and the activation of the NF-κB pathway, which could contribute to its cytotoxic effects[1][12]. Researchers should be aware of these possibilities when interpreting their results.
Q4: Can I use this compound to induce ferroptosis in mouse cell lines?
A4: Caution is advised when using this compound in non-human cell lines. Studies have shown that this compound is a potent inhibitor of human FSP1, but it fails to synergistically kill mouse and rat cell lines when co-treated with RSL3 or in the context of GPX4 knockout[6]. This suggests a species-specific action of this compound. For experiments in murine models, researchers might need to consider alternative FSP1 inhibitors with demonstrated activity against mouse FSP1 or use genetic approaches to target FSP1.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no synergistic cell death observed with co-treatment. | 1. Suboptimal concentrations of one or both compounds.2. Cell line is resistant to ferroptosis.3. This compound is being used on a non-human cell line. | 1. Perform a dose-response matrix (checkerboard) titration to identify the optimal synergistic concentrations of this compound and RSL3 for your specific cell line. Start with a broad range of concentrations based on literature values (see Table 1).2. Confirm the expression of key ferroptosis-related proteins like GPX4, FSP1, and ACSL4 in your cell line. Some cell lines may have intrinsically low levels of the necessary machinery for ferroptosis.3. Verify the species of your cell line. This compound shows high specificity for human FSP1[6]. |
| High background cell death in control groups. | 1. Compounds are not fully dissolved or are precipitating in the media.2. Solvents (e.g., DMSO) are at a toxic concentration.3. Cells are overly confluent or unhealthy prior to treatment. | 1. Ensure proper dissolution of this compound and RSL3 in a suitable solvent like DMSO at a high stock concentration. Vortex thoroughly. When diluting into media, ensure rapid and complete mixing to prevent precipitation.2. Keep the final solvent concentration in the culture medium below 0.1% (v/v) or a level that has been previously determined to be non-toxic for your cells.3. Plate cells at an optimal density to ensure they are in the logarithmic growth phase at the time of treatment. Perform a baseline viability check before adding compounds. |
| Inconsistent results between experiments. | 1. Variability in cell passage number or health.2. Inconsistent timing of compound addition.3. Degradation of stock solutions. | 1. Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination.2. Standardize the timing of all experimental steps, including cell plating, treatment, and endpoint assays.3. Prepare fresh stock solutions of this compound and RSL3 regularly and store them appropriately (e.g., -20°C or -80°C in small aliquots to avoid freeze-thaw cycles). |
| Difficulty confirming ferroptosis as the primary cell death modality. | 1. Other cell death pathways (e.g., apoptosis, necroptosis) are being activated.2. Insufficient markers are being used to characterize ferroptosis. | 1. Co-treat with specific inhibitors of other cell death pathways. For example, use the pan-caspase inhibitor Z-VAD-FMK for apoptosis or the necroptosis inhibitor Necrostatin-1. Ferroptosis should not be rescued by these inhibitors[6].2. Use a combination of assays to confirm ferroptosis. This should include a rescue experiment with a ferroptosis-specific inhibitor like Ferrostatin-1 or Liproxstatin-1[6]. Additionally, measure lipid peroxidation using reagents like C11-BODIPY 581/591. |
Experimental Protocols & Data
General Protocol for this compound and RSL3 Co-treatment
This is a generalized protocol that should be optimized for your specific cell line and experimental goals.
-
Cell Plating: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay. Allow cells to adhere for 24 hours.
-
Compound Preparation: Prepare stock solutions of this compound and RSL3 in DMSO. From these, create a dilution series in culture medium to achieve the final desired concentrations for the dose-response matrix.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound, RSL3, or the combination. Include appropriate controls: vehicle (DMSO) only, this compound only, and RSL3 only.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours). The optimal incubation time can be cell-line dependent.
-
Viability Assay: Assess cell viability using a suitable method, such as the MTT assay, CellTiter-Glo®, or SYTOX Green staining for dead cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Analyze the dose-response matrix to identify synergistic interactions.
Summary of Experimental Concentrations
The following table summarizes concentrations of this compound and RSL3 used in various studies. These should be used as a starting point for optimization.
| Compound | Cell Line | Concentration Range | Observed Effect | Reference |
| This compound | 4T1, B16F10, Rat1 | Not specified | Co-treatment with RSL3 failed to synergistically kill these non-human cell lines. | [6] |
| This compound | Pfa1 cells overexpressing hFSP1 | EC50 of 0.21 µM | Induced ferroptosis. | [7] |
| This compound | HT-1080 | Not specified | Caused marked lipid peroxidation and ferroptotic cell death. | [6] |
| RSL3 | H460C Cas9 | 0-15 µM | Induced cell death, synergistic with FSEN1 (an FSP1 inhibitor) at 0.55 µM. | [8] |
| RSL3 | Glioblastoma cells | Not specified | Increased lipid ROS and decreased GPX4 expression. | [1] |
| RSL3 | Human macrophages | 10 µM | Induced ferroportin gene expression and ferroptosis. | [13] |
Visualizing the Mechanisms
Signaling Pathway of Ferroptosis Regulation by GPX4 and FSP1
Caption: Dual regulation of ferroptosis by the GPX4 and FSP1 pathways.
Experimental Workflow for Assessing Synergy
Caption: A typical workflow for evaluating this compound and RSL3 synergy.
References
- 1. RSL3 Drives Ferroptosis through NF-κB Pathway Activation and GPX4 Depletion in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The anti-ferroptotic role of FSP1: current molecular mechanism and therapeutic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. FSP1-mediated ferroptosis in cancer: from mechanisms to therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase separation of FSP1 promotes ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of FSP1: A new strategy for the treatment of tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of structurally diverse FSP1 inhibitors that sensitize cancer cells to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. New Approach in Cancer Therapy With Innovative Mechanism-of-Action for Ferroptosis Induction [helmholtz-munich.de]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Mechanism of RSL3-induced ferroptotic cell death in HT22 cells: crucial role of protein disulfide isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Navigating icFSP1 Experiments: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental results when working with icFSP1, a potent inhibitor of Ferroptosis Suppressor Protein-1 (FSP1). This resource is designed for researchers, scientists, and drug development professionals to ensure consistency and accuracy in their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound experiments in a question-and-answer format.
| Problem | Possible Causes | Recommended Solutions |
| Inconsistent or no induction of ferroptosis upon this compound treatment. | Species-specific activity of this compound: this compound is reported to be specific for human FSP1 and may not effectively inhibit FSP1 from other species, such as mice.[1] | - Verify the species of origin for your cell lines or model system. - For mouse models or cell lines, consider using a different FSP1 inhibitor known to be active against the murine protein or genetically knocking out the FSP1 gene.[2] |
| Low FSP1 expression in the chosen cell line: The sensitivity to FSP1 inhibition is dependent on the cellular expression level of FSP1.[3][4][5] | - Screen a panel of cell lines to identify those with high endogenous FSP1 expression. - Consider overexpressing human FSP1 (hFSP1) in your cell line of interest.[1] | |
| High GPX4 expression: Cells with high levels of the ferroptosis suppressor GPX4 may be less sensitive to FSP1 inhibition alone.[3][4] | - Assess the relative expression levels of FSP1 and GPX4 in your cell lines. - For cells with high GPX4, consider co-treatment with a GPX4 inhibitor (e.g., RSL3) to achieve a synergistic effect.[5][6] | |
| Suboptimal this compound concentration: The effective concentration of this compound can vary between cell lines and experimental conditions. | - Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. - For synergistic studies with GPX4 inhibitors, a checkerboard titration can identify the most effective concentration pairing.[6] | |
| Degradation of this compound: Improper storage or handling can lead to reduced activity. | - Store this compound as recommended by the manufacturer, typically at -20°C or -80°C for long-term storage.[7] - Prepare fresh working solutions from a stock solution for each experiment. | |
| Difficulty in visualizing FSP1 condensates. | Inadequate imaging setup: FSP1 condensates are dynamic structures and may require specific imaging techniques to visualize.[1] | - Use high-resolution confocal microscopy to observe FSP1 condensation. - Perform time-lapse imaging to capture the dynamics of condensate formation.[1][8] - Ensure your FSP1 is tagged with a suitable fluorescent protein (e.g., EGFP) for visualization.[8] |
| Transient nature of condensates: this compound-induced condensates can be reversible.[1] | - Image cells at multiple time points after this compound treatment to identify the optimal window for condensate visualization.[8] | |
| Cell line-specific differences: The propensity for FSP1 to form condensates may vary between cell lines. | - Use a cell line that has been previously shown to form FSP1 condensates in response to this compound, or validate condensate formation in your chosen cell line. | |
| Variability in in vivo efficacy of this compound. | Pharmacokinetic properties: While this compound has improved in vivo stability compared to iFSP1, its efficacy can be influenced by administration route, dosage, and frequency.[9][10] | - Follow established in vivo dosing regimens, such as 50 mg/kg administered intraperitoneally twice daily in mice.[11] - Optimize the dosing schedule and route of administration for your specific animal model. |
| Tumor model characteristics: The in vivo response to this compound can depend on the FSP1 expression levels and the overall ferroptosis sensitivity of the tumor.[2] | - Characterize the FSP1 and GPX4 expression levels in your tumor model. - Consider using tumor models known to be sensitive to ferroptosis induction. |
Frequently Asked Questions (FAQs)
Here are answers to common questions about working with this compound.
1. What is the mechanism of action of this compound? this compound is a potent inhibitor of FSP1. Unlike the first-generation inhibitor iFSP1, which acts as a competitive inhibitor, this compound induces the phase separation of FSP1.[9][10][12] This leads to the subcellular relocalization of FSP1 from the cell membrane into condensates, thereby impairing its function in suppressing ferroptosis.[1][7]
2. How does this compound induce ferroptosis? By inhibiting FSP1, this compound prevents the reduction of coenzyme Q10 (CoQ10) to its antioxidant form, ubiquinol.[6] This leads to an accumulation of lipid peroxides in cellular membranes, a key event in the execution of ferroptosis.[6]
3. What is the difference between this compound and iFSP1? The primary difference lies in their mechanism of action. iFSP1 is a direct competitive inhibitor of FSP1's enzymatic activity, while this compound induces the phase separation and condensation of FSP1.[9][10] Additionally, this compound has been shown to have improved metabolic stability and pharmacokinetic properties, making it more suitable for in vivo studies.[6][10]
4. Can this compound be used in combination with other drugs? Yes, this compound has been shown to act synergistically with GPX4 inhibitors, such as RSL3, to enhance ferroptotic cell death.[5][6] This combination can be particularly effective in cancer cells that are resistant to single-agent ferroptosis inducers.
5. What are the optimal experimental conditions for using this compound? The optimal conditions can vary depending on the cell line and experimental goals. For inducing FSP1 condensates, a concentration of 2.5 µM has been used.[1][8] For cell viability assays, a dose-response curve is recommended to determine the EC50 for your specific cell line. In synergistic studies with GPX4 inhibitors, a checkerboard titration is advisable to find the most effective concentrations.[6]
Experimental Protocols
Protocol 1: Assessment of Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Treatment: The following day, treat the cells with a serial dilution of this compound, alone or in combination with a fixed concentration of a GPX4 inhibitor (e.g., RSL3). Include appropriate vehicle controls.
-
Incubation: Incubate the cells for 24-72 hours, depending on the cell line and experimental design.
-
Viability Assay: Measure cell viability using a standard method such as the MTT, CellTiter-Glo®, or crystal violet assay.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control and determine the EC50 value.
Protocol 2: Detection of Lipid Peroxidation
-
Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 12-well plate or chamber slide) and treat with this compound as described above.
-
Staining: Towards the end of the treatment period, incubate the cells with a lipid peroxidation sensor dye, such as C11-BODIPY™ 581/591 (typically at 1-5 µM), for 30-60 minutes.
-
Imaging or Flow Cytometry:
-
Imaging: Wash the cells and visualize them using a fluorescence microscope. An increase in the green fluorescence signal indicates lipid peroxidation.
-
Flow Cytometry: Harvest the cells, wash, and resuspend them in a suitable buffer. Analyze the fluorescence intensity using a flow cytometer.
-
-
Data Analysis: Quantify the change in fluorescence intensity in treated cells compared to control cells.
Protocol 3: Visualization of FSP1 Condensates
-
Cell Transfection/Transduction (if necessary): If your cell line does not endogenously express a fluorescently tagged FSP1, transfect or transduce the cells to express a fusion protein (e.g., FSP1-EGFP).
-
Cell Seeding and Treatment: Seed the cells on glass-bottom dishes or chamber slides suitable for high-resolution imaging. Treat the cells with this compound (e.g., 2.5 µM).
-
Live-Cell Imaging: Use a confocal microscope equipped with an environmental chamber to maintain optimal cell culture conditions.
-
Time-Lapse Microscopy: Acquire images at regular intervals (e.g., every 5-10 minutes) for several hours to observe the formation and dynamics of FSP1 condensates.
-
Image Analysis: Analyze the images to quantify the number, size, and localization of FSP1 condensates.
Visualizations
Caption: FSP1 signaling pathway and the mechanism of this compound action.
References
- 1. Phase separation of FSP1 promotes ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blocking Key Protein Triggers Cancer Cell Self-Destruction | NYU Langone News [nyulangone.org]
- 3. Identification of structurally diverse FSP1 inhibitors that sensitize cancer cells to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of FSP1: A new strategy for the treatment of tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. New Approach in Cancer Therapy With Innovative Mechanism-of-Action for Ferroptosis Induction [helmholtz-munich.de]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Phase separation of FSP1 promotes ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Unlocking New Therapeutic Avenues: The Synergistic Potential of FSP1 Inhibition in Chemotherapy
The inhibition of Ferroptosis Suppressor Protein 1 (FSP1) is emerging as a promising strategy to enhance the efficacy of conventional chemotherapy and other anti-cancer agents. By dismantling a key defense mechanism against a specific form of iron-dependent cell death known as ferroptosis, FSP1 inhibitors can sensitize cancer cells to therapeutic interventions, potentially overcoming drug resistance and improving patient outcomes. This guide provides a comprehensive comparison of the synergistic effects observed in preclinical studies, supported by experimental data and detailed methodologies.
Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid peroxides.[1][2] Cancer cells, with their altered metabolism and increased oxidative stress, are often vulnerable to this process.[1][2] However, many tumors upregulate protective mechanisms to evade ferroptosis, with FSP1 being a crucial player.[3][4] FSP1 acts independently of the well-studied glutathione peroxidase 4 (GPX4) pathway, providing a redundant layer of protection.[4] It functions as an oxidoreductase, reducing coenzyme Q10 (CoQ10) to its antioxidant form, ubiquinol, which neutralizes lipid radicals and prevents the propagation of lipid peroxidation.[4][5]
Inhibiting FSP1, therefore, represents a rational approach to selectively induce ferroptosis in cancer cells.[3] Preclinical research has demonstrated that small molecule inhibitors of FSP1, such as iFSP1, icFSP1, and FSEN1, can effectively trigger this cell death pathway.[6][7][8] More importantly, these inhibitors have shown strong synergistic effects when combined with other anti-cancer treatments, including conventional chemotherapy and other ferroptosis inducers.[3][7] This synergy suggests that a combination approach could allow for lower, less toxic doses of chemotherapeutic drugs and could be effective against tumors that have developed resistance to traditional therapies.[9][10]
Quantitative Analysis of Synergistic Effects
The synergistic potential of combining FSP1 inhibitors with other anti-cancer agents has been quantified in various preclinical models. The tables below summarize key findings from in vitro and in vivo studies, highlighting the enhanced efficacy of combination therapies.
| Combination Therapy | Cancer Type | Key Findings | Quantitative Synergy Data | Reference |
| FSP1 Inhibitor + GPX4 Inhibitor | Lung Adenocarcinoma | Combined inhibition of FSP1 and GPX4 induced synergistic and potent non-apoptotic cell death. | Combination of RSL3 (GPX4 inhibitor) and iFSP1 (FSP1 inhibitor) resulted in a significant increase in cell death compared to single-agent treatment. | [9] |
| FSEN1 + RSL3 | Multiple Cancer Cell Lines | FSEN1, a potent FSP1 inhibitor, exhibited strong synergy with the GPX4 inhibitor RSL3 in inducing ferroptosis. | ZIP synergy score = 38.28 (a score >10 indicates synergy). | [7] |
| FSEN1 + Dihydroartemisinin (DHA) | Multiple Cancer Cell Lines | FSEN1 showed strong synergistic effects with the endoperoxide-containing ferroptosis inducer, dihydroartemisinin. | ZIP synergy score = 26.45. | [7] |
| FSP1 Inhibition + Sorafenib | Hepatocellular Carcinoma (HCC) | Inhibition of FSP1 enhanced the sensitivity of HCC cells to sorafenib-induced ferroptosis. | Elevated FSP1 expression partially reversed sorafenib-induced ferroptosis, while FSP1 inhibition augmented it. | [4] |
| This compound Monotherapy | In vivo tumor models | The novel FSP1 inhibitor, this compound, strongly inhibited tumor growth in vivo. | This compound treatment led to distinct condensates of FSP1 in tumor tissue and significant tumor growth inhibition. | [1][2] |
| FSP1 Inhibition + Cisplatin | Head and Neck Squamous Cell Carcinoma (HNSCC) | FSP1 inhibition showed potential in overcoming cisplatin resistance in drug-tolerant persister cells. | Combination treatment of cisplatin and an FSP1 inhibitor was more effective in DTP cells compared to parental counterparts. | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to evaluate the synergistic effects of FSP1 inhibition.
Cell Viability and Synergy Analysis
Objective: To determine the cytotoxic effects of single and combination drug treatments and to quantify synergy.
Protocol:
-
Cell Culture: Cancer cell lines (e.g., A549 lung cancer, MHCC97L hepatocellular carcinoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a dilution series of the FSP1 inhibitor (e.g., FSEN1, iFSP1), the chemotherapeutic agent (e.g., cisplatin, sorafenib), or a combination of both.
-
Viability Assessment: After a predefined incubation period (e.g., 24-72 hours), cell viability is assessed using assays such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Data Analysis: Dose-response curves are generated, and IC50 values (the concentration of a drug that inhibits 50% of cell growth) are calculated. Synergy is quantified using methods like the Bliss independence model or the ZIP (Zero Interaction Potency) model, which calculates a synergy score based on the dose-response matrices of the single and combination treatments.[7]
In Vivo Tumor Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of combination therapies in a living organism.
Protocol:
-
Animal Models: Immunocompromised mice (e.g., nude mice) are subcutaneously injected with cancer cells to establish tumor xenografts.
-
Treatment Administration: Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, FSP1 inhibitor alone, chemotherapy alone, and the combination of both. Drugs are administered via appropriate routes (e.g., oral gavage, intraperitoneal injection) at specified doses and schedules.
-
Tumor Growth Monitoring: Tumor volume is measured periodically (e.g., every 2-3 days) using calipers. Mouse body weight is also monitored as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis, such as immunohistochemistry for biomarkers of ferroptosis (e.g., 4-HNE) or cell proliferation (e.g., Ki-67).
Western Blotting for Protein Expression
Objective: To assess the levels of key proteins involved in the ferroptosis pathway.
Protocol:
-
Protein Extraction: Cells or tumor tissues are lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by size using SDS-PAGE and then transferred to a PVDF membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies against target proteins (e.g., FSP1, GPX4, 4-HNE) and a loading control (e.g., β-actin), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the FSP1 signaling pathway and a typical experimental workflow for assessing the synergistic effects of FSP1 inhibitors.
References
- 1. New Approach in Cancer Therapy With Innovative Mechanism-of-Action for Ferroptosis Induction [helmholtz-munich.de]
- 2. news-medical.net [news-medical.net]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of FSP1: A new strategy for the treatment of tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ferroptosis Suppressor Protein 1 Inhibition Promotes Tumor Ferroptosis and Anti-tumor Immune Responses in Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Identification of structurally diverse FSP1 inhibitors that sensitize cancer cells to ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Targeting of FSP1 regulates iron homeostasis in drug-tolerant persister head and neck cancer cells via lipid-metabolism-driven ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
icFSP1: Unprecedented Specificity for FSP1 through a Novel Mechanism of Action
A new generation of FSP1 inhibitors demonstrates high selectivity for human FSP1, offering a promising avenue for targeted cancer therapy. Unlike its predecessor iFSP1, icFSP1 acts not by direct enzymatic inhibition, but by inducing a unique phase separation of the FSP1 protein, leading to its inactivation and subsequent cancer cell death via ferroptosis.
For researchers and drug development professionals exploring novel anti-cancer strategies, the specificity of a targeted inhibitor is paramount. This compound, a potent and selective inhibitor of human Ferroptosis Suppressor Protein-1 (hFSP1), represents a significant advancement in the field. This guide provides a comparative analysis of this compound, supported by experimental data, to highlight its unique specificity and mechanism of action over other proteins and earlier generation inhibitors.
Comparative Analysis of FSP1 Inhibitors
This compound distinguishes itself from the first-generation FSP1 inhibitor, iFSP1, primarily through its mechanism of action and its specificity profile. While both compounds ultimately lead to the induction of ferroptosis by targeting FSP1, their molecular interactions and off-target profiles differ significantly.
| Feature | This compound | iFSP1 |
| Mechanism of Action | Induces phase separation and condensation of FSP1, leading to its subcellular relocalization and inactivation.[1] | Competitively inhibits the enzymatic activity of FSP1.[2][3] |
| Specificity | Highly specific for human FSP1 (hFSP1).[2] Ineffective against mouse FSP1 (mFSP1).[2] | Inhibits human FSP1. |
| Cellular Potency (EC50) | 0.21 µM in Pfa1 cells.[4] | Not consistently reported, but active in cellular assays. |
| In Vitro Enzymatic Inhibition (IC50) | > 30 µM (over 100-fold higher than its cellular EC50).[2][3] | 0.28 µM.[5] |
| Off-Target Effects | No significant off-target effects observed at higher concentrations.[2][4] | Exhibits off-target effects at high concentrations.[6][7] |
| In Vivo Applicability | Suitable for in vivo use with good pharmacokinetic and metabolic stability.[4] | Not suitable for in vivo use due to limited metabolic stability.[7][8] |
FSP1 Signaling Pathway and Ferroptosis Suppression
FSP1 is a key component of a glutathione-independent pathway that protects cells from ferroptosis, a form of iron-dependent cell death characterized by lipid peroxidation.[4] FSP1 acts as an oxidoreductase, reducing coenzyme Q10 (ubiquinone) to its antioxidant form, ubiquinol. Ubiquinol, in turn, traps lipid peroxyl radicals, thereby preventing the propagation of lipid peroxidation and suppressing ferroptosis.[9] This pathway runs in parallel to the canonical glutathione peroxidase 4 (GPX4) pathway.
Caption: The FSP1-CoQ10-NAD(P)H pathway suppresses ferroptosis.
Experimental Evidence for this compound's Specificity
The specificity of this compound for human FSP1 has been demonstrated through a series of rigorous experiments.
Experimental Workflow: Assessing this compound Specificity
The unique mechanism of this compound was elucidated through a combination of in vitro and cellular assays.
Caption: Workflow to determine this compound's unique mechanism and specificity.
Detailed Experimental Protocols
FSP1 Enzymatic Activity Assay (In Vitro)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant FSP1.
Principle: FSP1 utilizes NAD(P)H to reduce a substrate. The rate of NAD(P)H consumption or the reduction of a reporter substrate like resazurin can be measured to determine FSP1 activity.
Protocol (NADH Consumption Method):
-
Purified recombinant human FSP1 (hFSP1) is prepared.
-
The reaction is set up in a 96-well plate containing a reaction buffer, Coenzyme Q10 as a substrate, and the test compound (this compound or iFSP1) at various concentrations.[3]
-
The reaction is initiated by adding NADH.[3]
-
The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is monitored over time at 37°C using a microplate reader.[3]
-
The rate of reaction is calculated, and IC50 values are determined by plotting the percentage of inhibition against the compound concentration.
Cell Viability Assay
This assay determines the effect of this compound on the viability of cells expressing different FSP1 orthologs.
Principle: Metabolically active cells reduce resazurin to the fluorescent compound resorufin. The fluorescence intensity is proportional to the number of viable cells.
Protocol:
-
Cells (e.g., Pfa1 Gpx4-knockout cells stably overexpressing hFSP1 or mFSP1) are seeded in 96-well plates.[2]
-
The cells are treated with various concentrations of this compound for a specified period (e.g., 24-48 hours).[2][10]
-
A resazurin-based reagent (e.g., AquaBluer) is added to each well.[3]
-
After an incubation period (typically 1-4 hours at 37°C), the fluorescence is measured using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[5][11]
-
Cell viability is calculated relative to untreated control cells, and EC50 values are determined.
FSP1 Condensation Microscopy
This assay visualizes the effect of this compound on the subcellular localization of FSP1.
Principle: FSP1 tagged with a fluorescent protein (e.g., EGFP) allows for the visualization of its localization within living cells using fluorescence microscopy.
Protocol:
-
Cells are engineered to stably express a fluorescently tagged hFSP1 (e.g., hFSP1-EGFP).
-
The cells are seeded on imaging dishes.
-
Live-cell imaging is performed using a confocal or high-resolution fluorescence microscope.
-
This compound is added to the cells, and time-lapse imaging is conducted to observe changes in FSP1 localization over time.
-
The formation of FSP1 condensates or puncta is quantified.
Conclusion
This compound represents a paradigm shift in FSP1 inhibition. Its unique mechanism of inducing phase separation rather than direct enzymatic inhibition confers a high degree of specificity for human FSP1. This, combined with its favorable in vivo properties and lack of significant off-target effects, makes this compound a highly promising candidate for further development as a targeted anti-cancer therapeutic. The detailed experimental protocols provided herein offer a framework for researchers to further investigate and validate the remarkable specificity of this next-generation FSP1 inhibitor.
References
- 1. Phase separation of FSP1 promotes ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase separation of FSP1 promotes ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of FSP1: A new strategy for the treatment of tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. news-medical.net [news-medical.net]
- 7. New Approach in Cancer Therapy With Innovative Mechanism-of-Action for Ferroptosis Induction [helmholtz-munich.de]
- 8. researchgate.net [researchgate.net]
- 9. Structural insights into FSP1 catalysis and ferroptosis inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Integrated chemical and genetic screens unveil FSP1 mechanisms of ferroptosis regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tribioscience.com [tribioscience.com]
Unveiling the Double-Edged Sword: A Comparative Analysis of icFSP1 in Diverse Tumor Landscapes
For Immediate Release
A deep dive into the role of Ferroptosis Suppressor Protein 1 (FSP1) across various cancers reveals a promising new therapeutic avenue. The inhibitor, icFSP1, demonstrates significant potential in sensitizing cancer cells to a specialized form of cell death known as ferroptosis. This guide provides a comprehensive comparative analysis of this compound's efficacy in different tumor types, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Ferroptosis, an iron-dependent form of programmed cell death, has emerged as a critical mechanism in cancer biology.[1] Cancer cells, however, have developed defense mechanisms to evade this process, with Ferroptosis Suppressor Protein 1 (FSP1) playing a pivotal role in this resistance.[1] FSP1 acts independently of the well-studied glutathione (GSH)/glutathione peroxidase 4 (GPX4) pathway, making it an attractive therapeutic target.[1] The development of this compound, an improved and in vivo-applicable chemical inhibitor of FSP1, has opened new possibilities for cancer therapy.[2][3][4] This guide explores the differential expression and functional significance of FSP1 in various tumors and the comparative efficacy of its inhibitor, this compound.
The Role of FSP1: A Guardian Against Ferroptosis
FSP1 functions as a Coenzyme Q10 (CoQ10) oxidoreductase, reducing CoQ10 to its antioxidant form, ubiquinol.[5] This process effectively traps lipid peroxyl radicals, preventing the accumulation of lipid peroxidation that is the hallmark of ferroptosis.[5][6] High expression of FSP1 has been observed in a multitude of cancer cell lines and is often correlated with a poor prognosis and resistance to therapy in various cancers.[7]
This compound: A Novel Strategy to Induce Cancer Cell Self-Destruction
The small molecule inhibitor this compound represents a significant advancement in targeting the FSP1-mediated defense against ferroptosis.[2][3] Unlike its predecessor, iFSP1, this compound exhibits improved metabolic stability and in vivo efficacy.[5] Its mechanism of action involves triggering the phase separation of FSP1, leading to its subcellular relocalization and condensation, which impairs its membrane-associated protective function.[5][8] This ultimately sensitizes cancer cells to ferroptotic cell death.[8]
Comparative Efficacy of this compound Across Different Tumor Types
The expression of FSP1 and, consequently, the sensitivity to this compound, varies significantly across different cancer types. This section provides a comparative overview of this compound's performance in several key malignancies.
Lung Cancer
In lung adenocarcinoma (LUAD), particularly in cases with KEAP1 mutations, FSP1 expression is often upregulated.[7][9] Studies have shown that genetic deletion or pharmacological inhibition of FSP1 with this compound can significantly suppress tumor growth in mouse models of LUAD, reducing tumor volume by up to 80%.[10] Furthermore, elevated FSP1 levels in human LUAD patients have been associated with poorer survival, highlighting its clinical relevance as a therapeutic target.[5]
Breast Cancer
Triple-negative breast cancer (TNBC) is another malignancy where high FSP1 expression is linked to poor clinical outcomes. The inhibition of FSP1 has been shown to effectively delay the malignant progression of these tumors.
Hepatocellular Carcinoma (HCC)
In HCC, the CoQ10/FSP1 axis is a critical defense mechanism against ferroptosis. FSP1 is significantly overexpressed in human HCC tissues compared to non-tumorous tissue.[11] Treatment with FSP1 inhibitors has been shown to effectively reduce the HCC burden and enhance anti-tumor immune responses.[11]
Melanoma
Metastatic melanoma cells that have spread to lymph nodes exhibit a strong dependency on FSP1 for survival.[12] In vivo studies using mouse models have demonstrated that FSP1 inhibitors can sharply reduce the growth of melanoma tumors in lymph nodes.[10][13]
Osteosarcoma
In osteosarcoma, FSP1 expression levels correlate with the resistance of cancer cells to ferroptosis.[14][15] Inhibition of FSP1 activity restores the sensitivity of osteosarcoma cells to this form of cell death, suggesting its potential as a therapeutic target in this rare but aggressive cancer.[14][15]
Quantitative Data Summary
To facilitate a clear comparison of this compound's efficacy, the following tables summarize key quantitative data from various studies.
| Cell Line | Cancer Type | This compound EC50 (µM) | Citation(s) |
| Pfa1 | Mouse Fibroblast | 0.21 | [5] |
| 4T1 | Mouse Breast Cancer | Not sensitive | [16] |
| B16F10 | Mouse Melanoma | Not sensitive | [16] |
| HT-1080 | Human Fibrosarcoma | Sensitive | [16] |
Note: EC50 values can vary depending on the experimental conditions and the presence of other ferroptosis inducers.
| Tumor Model | Treatment | Tumor Growth Inhibition | Citation(s) |
| Lung Adenocarcinoma (Mouse) | This compound | Up to 80% | [10] |
| Melanoma (Mouse, Lymph Node Metastasis) | FSP1 inhibitors | Sharply reduced | [10][13] |
| Hepatocellular Carcinoma (Mouse) | FSP1 inhibitors | Reduced tumor burden | [11] |
| Cancer Type | FSP1 Expression Correlation with Prognosis | Citation(s) |
| Lung Adenocarcinoma (LUAD) | High expression correlated with poorer survival | [5] |
| Triple-Negative Breast Cancer (TNBC) | High expression correlated with poor clinical outcomes | |
| Hepatocellular Carcinoma (HCC) | High expression correlated with poorer overall survival | [11] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Western Blotting for FSP1 Detection
Objective: To determine the protein expression levels of FSP1 in cell lysates or tumor tissues.
Protocol:
-
Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against FSP1 (e.g., rabbit polyclonal, diluted 1:1000 in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, diluted 1:5000 in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Immunohistochemistry (IHC) for FSP1 in Tumor Tissues
Objective: To visualize the localization and expression of FSP1 in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.
Protocol:
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).
-
Peroxidase Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Blocking: Block non-specific binding with 5% normal goat serum.
-
Primary Antibody Incubation: Incubate sections with an FSP1 primary antibody (e.g., rabbit polyclonal, diluted 1:200) overnight at 4°C.[8]
-
Secondary Antibody Incubation: Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Detection: Visualize with a DAB chromogen substrate.
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of this compound on the viability of cancer cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound, alone or in combination with other compounds, for 24-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Lipid Peroxidation Assay (C11-BODIPY Staining)
Objective: To measure the level of lipid peroxidation in cells treated with this compound.
Protocol:
-
Cell Treatment: Treat cells with this compound as required for the experiment.
-
C11-BODIPY Staining: Incubate the cells with 5-10 µM C11-BODIPY 581/591 probe for 30 minutes at 37°C.[2]
-
Washing: Wash the cells with PBS to remove excess probe.
-
Analysis: Analyze the cells using flow cytometry or fluorescence microscopy. The probe fluoresces green upon oxidation, and the ratio of green to red fluorescence indicates the level of lipid peroxidation.[2][6]
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: FSP1 Signaling Pathway in Ferroptosis Suppression.
Caption: Experimental Workflow for this compound Comparative Analysis.
Conclusion
The comparative analysis of this compound across different tumor types underscores the significant potential of targeting the FSP1-mediated ferroptosis resistance pathway in cancer therapy. The differential expression of FSP1 among various cancers suggests that a stratified approach, identifying tumors with high FSP1 levels, could lead to more effective treatment strategies. The data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for the scientific community to further explore and harness the therapeutic promise of this compound. Future research should focus on expanding the range of tumor types investigated and moving towards clinical trials to validate these promising preclinical findings.
References
- 1. researchgate.net [researchgate.net]
- 2. abpbio.com [abpbio.com]
- 3. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]
- 4. Study Explores New Cancer Drug and Iron-Dependent Cell Death | Technology Networks [technologynetworks.com]
- 5. Inhibition of FSP1: A new strategy for the treatment of tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FSP1, a novel KEAP1/NRF2 target gene regulating ferroptosis and radioresistance in lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Elevated FSP1 protects KRAS-mutated cells from ferroptosis during tumor initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Triggering Cell Death in Metastatic Melanoma and Lung Adenocarcinoma May Pave the Way for New Cancer Treatments [helmholtz-munich.de]
- 11. 4.10. Ferroptosis Assay [bio-protocol.org]
- 12. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Integrated chemical and genetic screens unveil FSP1 mechanisms of ferroptosis regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. origene.com [origene.com]
- 15. FSP1 is a predictive biomarker of osteosarcoma cells’ susceptibility to ferroptotic cell death and a potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phase separation of FSP1 promotes ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to icFSP1: A Novel Tool for Inducing and Studying Ferroptosis
This guide provides a comprehensive validation of icFSP1 as a tool for studying ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation. We offer an objective comparison of this compound's performance against other common ferroptosis inducers, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers, scientists, and drug development professionals in their work.
Introduction to Ferroptosis and its Key Regulators
Ferroptosis is a distinct cell death pathway initiated by the iron-catalyzed accumulation of lipid reactive oxygen species (ROS).[1] This process is governed by a delicate balance between pro-ferroptotic factors and antioxidant defense systems. Two major defense pathways have been identified:
-
The canonical System Xc⁻/GSH/GPX4 Axis: This pathway relies on the cystine/glutamate antiporter (System Xc⁻) to import cystine for the synthesis of glutathione (GSH).[2] Glutathione peroxidase 4 (GPX4) then uses GSH as a cofactor to detoxify lipid peroxides, thereby preventing ferroptosis.[2][3]
-
The FSP1/CoQ10/NAD(P)H Axis: Ferroptosis Suppressor Protein 1 (FSP1) acts as a glutathione-independent suppressor of ferroptosis.[2] It functions by reducing Coenzyme Q10 (CoQ10), which in turn acts as a radical-trapping antioxidant to halt the propagation of lipid peroxidation.[2][4]
Given its crucial role, FSP1 has emerged as a significant target for therapeutic intervention, particularly in cancers that have developed resistance to agents targeting the GPX4 pathway.[5][6]
This compound: A Next-Generation FSP1 Inhibitor
This compound is a potent and specific inhibitor of FSP1, identified through a screen of approximately 10,000 small molecule compounds.[5][7] It represents a significant advancement over the first-generation inhibitor, iFSP1, primarily due to its suitability for in vivo applications.[5][8]
A key distinguishing feature of this compound is its unique mechanism of action. Unlike iFSP1, which acts as a direct competitive inhibitor of FSP1's enzymatic activity, this compound triggers the subcellular relocalization and condensation of FSP1.[9][10] This process, known as phase separation, effectively sequesters FSP1 away from the plasma membrane, preventing its protective function and sensitizing cells to ferroptosis.[6][9][11]
Comparative Analysis of Ferroptosis Inducers
This compound's unique properties make it a valuable tool for studying the FSP1-mediated ferroptosis pathway. Below is a comparison with other commonly used ferroptosis-inducing agents.
| Compound | Target | Mechanism of Action | In Vivo Efficacy | Key Distinctions |
| This compound | FSP1 | Induces FSP1 phase separation and condensation, leading to functional inactivation.[9][10] | Demonstrated | Unique mechanism; suitable for in vivo studies; synergizes with GPX4 inhibitors.[5][9] |
| iFSP1 | FSP1 | Competitively inhibits the NAD(P)H-dependent oxidoreductase activity of FSP1.[9][10] | Not suitable | First-generation inhibitor; has off-target effects at high concentrations and is unsuitable for in vivo use.[5][12] |
| Erastin | System Xc⁻ | Inhibits the cystine/glutamate antiporter, leading to GSH depletion and indirect GPX4 inactivation.[3][13] | Yes | Targets the canonical GPX4 pathway upstream; does not directly inhibit FSP1. |
| RSL3 | GPX4 | Directly and covalently binds to the active site of GPX4, inhibiting its enzymatic activity.[3][13] | Yes | Directly targets the central enzyme of the canonical ferroptosis pathway. |
Quantitative Performance Data
The efficacy of this compound has been demonstrated in various cancer cell lines. It is particularly effective when the GPX4 pathway is already compromised, showing a synergistic effect.[9][10]
| Cell Line | Compound | Condition | Measurement | Result | Reference |
| Pfa1 (Gpx4 KO) + hFSP1 | This compound | 48h treatment | Cell Viability (EC50) | 0.21 µM | [2] |
| HT-1080 | This compound | 72h treatment | Cell Viability | Dose-dependent decrease | [14] |
| Pfa1 (Gpx4 KO) + hFSP1 | This compound (2.5 µM) | 24h treatment | Cell Death (LDH Release) | Significant increase vs. control | [14] |
| Pfa1 (Gpx4 KO) + hFSP1 | This compound (2.5 µM) | 3h treatment | Lipid Peroxidation (C11-BODIPY) | Significant increase vs. control | [14] |
Signaling Pathways and Mechanisms
Visualizing the pathways involved in ferroptosis is crucial for understanding how different tools exert their effects.
Caption: Key ferroptosis defense pathways and points of inhibition.
Caption: this compound induces phase separation, unlike iFSP1's direct inhibition.
Experimental Protocols
Reproducible methods are essential for validating ferroptosis. Here are protocols for key assays used to characterize this compound.
Cell Viability Assay
This protocol determines the concentration-dependent effect of a compound on cell viability and confirms the mode of cell death using specific inhibitors.
-
Materials:
-
Cells of interest (e.g., HT-1080)
-
96-well cell culture plates
-
This compound, RSL3 (positive controls)
-
Ferrostatin-1 (Fer-1), Liproxstatin-1 (Lip-1) (ferroptosis inhibitors)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound.
-
For co-treatment wells, prepare this compound with a fixed concentration of a ferroptosis inhibitor (e.g., 0.5 µM Lip-1).
-
Remove the old medium from the cells and add the media containing the different compound concentrations. Include vehicle-only (DMSO) controls.
-
Incubate the plate for the desired time period (e.g., 48-72 hours).
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle-treated control cells and plot dose-response curves. A rescue of cell viability in the presence of Fer-1 or Lip-1 confirms ferroptosis-specific cell death.[7][15]
-
Lipid Peroxidation Assay (using C11-BODIPY 581/591)
This assay directly measures lipid ROS, a key hallmark of ferroptosis, using a fluorescent probe.[13]
-
Materials:
-
Cells of interest
-
6-well plates or flow cytometry tubes
-
C11-BODIPY 581/591 probe (e.g., 2 µM final concentration)
-
This compound and appropriate controls (e.g., RSL3, Fer-1)
-
Flow cytometer or fluorescence microscope
-
-
Protocol:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with this compound, with or without a ferroptosis inhibitor, for a predetermined time (e.g., 3-5 hours).[14]
-
In the final 30-60 minutes of treatment, add the C11-BODIPY 581/591 probe to the culture medium.
-
Wash the cells twice with PBS.
-
For flow cytometry: Trypsinize the cells, resuspend them in PBS, and analyze immediately. The probe fluoresces green in its oxidized state and red in its reduced state. An increase in the green/red fluorescence ratio indicates lipid peroxidation.
-
For microscopy: Add fresh PBS or medium and image the cells immediately.
-
Quantify the fluorescence intensity to compare lipid peroxidation levels across different treatment groups.[14]
-
Caption: A typical workflow for validating this compound as a ferroptosis inducer.
Conclusion
This compound is a validated and powerful tool for probing the FSP1-mediated ferroptosis defense pathway. Its unique mechanism of inducing FSP1 phase separation, coupled with its proven in vivo efficacy, distinguishes it from other available ferroptosis inducers.[5][9] It is particularly valuable for studying cancer vulnerabilities and for developing therapeutic strategies that can overcome resistance to conventional ferroptosis inducers that target the GPX4 axis. The protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies of ferroptosis.
References
- 1. Signaling pathways and defense mechanisms of ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of FSP1: A new strategy for the treatment of tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Ferroptosis Pathway | Rockland [rockland.com]
- 4. Identification of structurally diverse FSP1 inhibitors that sensitize cancer cells to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. New Approach in Cancer Therapy With Innovative Mechanism-of-Action for Ferroptosis Induction [helmholtz-munich.de]
- 7. Phase separation of FSP1 promotes ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Approach in Cancer Therapy With Innovative Mechanism-of-Action for Ferroptosis Induction [helmholtz-munich.de]
- 9. Phase separation of FSP1 promotes ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. citeab.com [citeab.com]
- 12. Study Explores New Cancer Drug and Iron-Dependent Cell Death | Technology Networks [technologynetworks.com]
- 13. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal and Handling of icFSP1: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides essential safety and logistical information for the FSP1 inhibitor, icFSP1, including operational and disposal plans.
This compound is a potent inhibitor of Ferroptosis Suppressor Protein-1 (FSP1), a key enzyme in a recently identified pathway that protects cells from a form of iron-dependent cell death known as ferroptosis. By inhibiting FSP1, this compound can induce ferroptosis, making it a valuable tool in cancer research and drug development. However, as with any potent bioactive compound, strict adherence to safety and disposal protocols is crucial.
Immediate Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound may not be readily available in all contexts, it should be treated as a hazardous chemical. General precautions for handling potent, biologically active small molecules should be strictly followed.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile) at all times when handling this compound, whether in solid form or in solution.
-
Eye Protection: Safety glasses or goggles are mandatory to protect against accidental splashes.
-
Lab Coat: A lab coat should be worn to protect skin and clothing.
Handling:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Avoid direct contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water and seek medical advice.
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.
Proper Disposal Procedures for this compound
As a bioactive small molecule, this compound and any materials contaminated with it must be disposed of as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.
Step-by-Step Disposal Plan:
-
Segregation:
-
Solid Waste: Collect any unused or expired solid this compound, along with any contaminated consumables (e.g., weighing paper, pipette tips, vials), in a dedicated, clearly labeled hazardous waste container. The container should be compatible with chemical waste and have a secure lid.
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. This includes unused stock solutions, experimental media, and rinsates from cleaning contaminated glassware. It is good practice to segregate halogenated and non-halogenated solvent waste.
-
Sharps: Any sharps (e.g., needles, razor blades) contaminated with this compound should be placed in a designated sharps container that is also labeled as containing chemical waste.
-
-
Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
List all components of a liquid waste mixture, including solvents and their approximate concentrations.
-
-
Storage of Waste:
-
Store hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure waste containers are kept closed except when adding waste.
-
Follow your institution's guidelines for the temporary storage of chemical waste.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
Quantitative Data Summary
The following tables summarize key quantitative data related to the experimental use of this compound.
Table 1: In Vitro Experimental Parameters for this compound
| Parameter | Value | Cell Lines | Duration | Reference |
| Effective Concentration | 2.5 µM | Gpx4-knockout Pfa1 cells | 3 - 72 hours | [1] |
| EC₅₀ | 0.21 µM | Pfa1 cells | Not Specified |
Table 2: In Vivo Experimental Parameters for this compound
| Parameter | Value | Animal Model | Administration Route | Dosing Schedule | Reference |
| Dosage | 50 mg/kg | Tumor-bearing mouse model | Intraperitoneal (i.p.) | Twice daily | [1] |
Experimental Protocols and Methodologies
In Vitro Cell Viability and Lipid Peroxidation Assays
A common experimental workflow to assess the effect of this compound on cancer cells involves treating the cells with the compound and then measuring cell viability and lipid peroxidation.
In Vitro Experimental Workflow for this compound.
FSP1 Signaling Pathway and Mechanism of this compound Action
This compound acts within the ferroptosis pathway. Ferroptosis is a form of regulated cell death driven by iron-dependent lipid peroxidation. The canonical pathway involves the enzyme GPX4, which detoxifies lipid peroxides. FSP1 provides a parallel, GPX4-independent mechanism of ferroptosis suppression. This compound induces ferroptosis by inhibiting FSP1, leading to an accumulation of lipid peroxides and subsequent cell death.
Mechanism of this compound in the FSP1-mediated ferroptosis pathway.
By adhering to these safety, handling, and disposal procedures, researchers can safely and effectively utilize this compound in their work while minimizing risks to themselves and the environment.
References
Essential Safety and Operational Guide for Handling icFSP1
For Researchers, Scientists, and Drug Development Professionals: Your Preferred Source for Laboratory Safety and Chemical Handling Information.
This document provides crucial safety protocols and detailed experimental guidelines for the handling and use of icFSP1, a potent and selective inhibitor of human ferroptosis suppressor protein-1 (hFSP1). By offering comprehensive information beyond the product itself, we aim to build deep trust and become your preferred partner in laboratory safety and chemical handling.
Immediate Safety and Logistical Information
While a specific Safety Data Sheet (SDS) for this compound is not yet publicly available, this guide provides essential safety and handling information based on the known properties of this compound and structurally related quinazolinone derivatives.
Personal Protective Equipment (PPE)
Given that this compound is a potent small molecule inhibitor, caution should be exercised to minimize exposure. The following personal protective equipment is mandatory when handling this compound in solid or dissolved form:
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves. Change gloves immediately if contaminated. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. |
| Body Protection | Laboratory coat | Fully buttoned to protect skin and clothing. |
| Respiratory Protection | Fume hood | All handling of solid this compound and preparation of stock solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols. |
Operational Plan: Handling and Storage
Receiving and Inspection: Upon receiving the compound, visually inspect the container for any damage or leaks.
Storage:
-
Solid this compound: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents. Recommended storage temperature is -20°C for long-term stability.
-
This compound Solutions: this compound is typically dissolved in dimethyl sulfoxide (DMSO) for experimental use.[1] Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2]
Preparation of Stock Solutions:
-
Ensure all work is conducted in a chemical fume hood.
-
Wear appropriate PPE.
-
Carefully weigh the desired amount of solid this compound.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).[3]
-
Cap the vial tightly and vortex until the compound is fully dissolved.
Disposal Plan
All waste containing this compound, including contaminated labware, gloves, and unused solutions, must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a designated, sealed, and clearly labeled hazardous waste container. |
| This compound Solutions (in DMSO) | Collect in a designated, sealed, and clearly labeled hazardous waste container for organic solvents. |
| Contaminated Labware | Decontaminate with an appropriate solvent (e.g., ethanol) and collect the rinse as hazardous waste. Dispose of the labware according to institutional guidelines. |
| Contaminated PPE | Dispose of as hazardous waste in a designated, sealed container. |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Cell Viability Assay
This protocol determines the effect of this compound on cell viability, often in combination with other ferroptosis inducers.
Materials:
-
Cells of interest (e.g., UOK276, RCJ-T2)[4]
-
Complete cell culture medium
-
This compound
-
Ferroptosis inducer (e.g., RSL3, IKE)[4]
-
96-well cell culture plates
-
Crystal violet solution
-
Methanol
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the ferroptosis inducer in complete cell culture medium.
-
Remove the overnight culture medium and add the media containing the different concentrations of this compound and/or the ferroptosis inducer.[4] Include appropriate controls (e.g., vehicle-only, inducer-only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.[4][5]
-
After incubation, carefully remove the medium.
-
Gently wash the cells with phosphate-buffered saline (PBS).
-
Add 100 µL of 0.5% crystal violet solution in 20% methanol to each well and incubate for 20 minutes at room temperature.
-
Remove the crystal violet solution and wash the plate with water until the water runs clear.
-
Allow the plate to air dry completely.
-
Add 100 µL of methanol to each well to solubilize the stain.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Lipid Peroxidation Assay
This assay measures the extent of lipid peroxidation in cells treated with this compound, a key indicator of ferroptosis.
Materials:
-
Cells of interest
-
This compound
-
C11-BODIPY 581/591 dye
-
Flow cytometer
Procedure:
-
Seed cells in a 12-well plate and allow them to attach overnight.
-
Treat the cells with the desired concentration of this compound (e.g., 2.5 µM) for a specified time (e.g., 3 hours).[5][6]
-
During the last 30 minutes of treatment, add C11-BODIPY 581/591 to a final concentration of 1-5 µM.
-
After incubation, wash the cells with PBS.
-
Harvest the cells by trypsinization and resuspend them in PBS.
-
Analyze the cells immediately by flow cytometry. The oxidized form of C11-BODIPY fluoresces in the green channel, while the reduced form fluoresces in the red channel.
-
The ratio of green to red fluorescence indicates the level of lipid peroxidation.
In Vivo Tumor Growth Inhibition Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.[3]
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Tumor cells capable of forming xenografts
-
This compound
-
Vehicle solution (e.g., DMSO, PEG300, Tween-80, saline)
-
Calipers
-
Analytical balance
Procedure:
-
Subcutaneously inject tumor cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment and control groups.
-
Prepare the this compound formulation for injection. A common formulation involves dissolving this compound in DMSO, then diluting with PEG300, Tween-80, and saline.
-
Administer this compound (e.g., 50 mg/kg, intraperitoneally, twice daily) or the vehicle control to the respective groups.[3]
-
Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice throughout the study as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for FSP1 condensates).
Visualizing the Mechanism of Action
FSP1-Mediated Ferroptosis Suppression Pathway
Ferroptosis suppressor protein 1 (FSP1) acts as a key defender against ferroptosis, a form of iron-dependent regulated cell death characterized by lipid peroxidation. The pathway below illustrates how FSP1 protects cells from this process.
Caption: FSP1 reduces CoQ10 to CoQ10H2, which traps lipid radicals, preventing ferroptosis.
Experimental Workflow for Assessing this compound Efficacy
The following workflow outlines the key steps in evaluating the cellular effects of this compound.
Caption: Workflow for evaluating this compound's impact on cell viability and lipid peroxidation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | FSP1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Phase separation of FSP1 promotes ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
